Dimethyl-SGD-1882
Description
Properties
IUPAC Name |
(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H39N5O7/c1-50-32-11-7-26(8-12-32)28-16-31-22-45-36-20-40(38(52-3)18-34(36)42(49)47(31)24-28)54-14-4-13-53-39-19-35-33(17-37(39)51-2)41(48)46-23-27(15-30(46)21-44-35)25-5-9-29(43)10-6-25/h5-12,17-24,30-31H,4,13-16,43H2,1-3H3/t30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRPLUKQNWNZAV-CONSDPRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H39N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222490-34-7 | |
| Record name | SGD-1882 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222490347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SGD-1882 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRE1I9FE08 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the DNA Cross-linking Activity of Dimethyl-SGD-1882
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl-SGD-1882, a potent pyrrolobenzodiazepine (PBD) dimer, is a highly effective DNA alkylating agent.[1][2] PBD dimers represent a class of synthetic compounds that bind to the minor groove of DNA and form covalent cross-links, exhibiting significant cytotoxicity.[3] This technical guide provides a comprehensive overview of the DNA cross-linking activity of this compound, its mechanism of action, and the experimental protocols used to characterize its effects. This compound is the payload component of the antibody-drug conjugate (ADC) Vadastuximab Talirine (SGN-CD33A), which has been evaluated in clinical trials for acute myeloid leukemia (AML).[4][5][6][7]
Mechanism of Action: DNA Cross-Linking and Cellular Consequences
The primary mechanism of action of this compound involves the formation of interstrand and intrastrand cross-links within the DNA double helix.[1][8] This process is initiated by the two reactive imine moieties present in the PBD dimer structure, which covalently bind to the C2-amino groups of guanine bases in the minor groove of DNA.[3] The formation of these adducts minimally distorts the DNA helix, which may contribute to their persistence and high potency.[3]
The presence of these DNA cross-links triggers a cascade of cellular events, beginning with the activation of the DNA damage response (DDR) pathway.[9] Key sensor kinases such as ATM (Ataxia Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and DNA-PK (DNA-dependent Protein Kinase) are activated in response to the DNA lesions.[9] This activation leads to the phosphorylation of downstream checkpoint kinases, Chk1 and Chk2.[9] The DDR signaling cascade ultimately results in cell cycle arrest, typically at the G2 phase, and the induction of apoptosis if the DNA damage is too extensive to be repaired.[7][9]
Quantitative Analysis of Biological Activity
The cytotoxic and DNA cross-linking activities of PBD dimers have been quantified using various in vitro assays. The following tables summarize key quantitative data for SGD-1882, the active payload of this compound.
Table 1: In Vitro Cytotoxicity of SGD-1882 in AML Cell Lines
| Cell Line | IC50 (pM) |
| AML2 | 0.22 |
| AML3 | 0.25 |
Data from a study comparing SGD-1882 to newly synthesized IQB dimers. The IC50 values represent the concentration of the compound that inhibits cell growth by 50%.[9]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of DNA cross-linking agents. Below are protocols for key experiments used to characterize the activity of PBD dimers like this compound.
Single-Cell Gel Electrophoresis (Comet Assay) for DNA Interstrand Cross-Linking
The Comet assay is a sensitive method for detecting DNA strand breaks and cross-links at the single-cell level.[1][4][6]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. DNA with strand breaks migrates out of the nucleus, forming a "comet tail," while cross-linked DNA migrates more slowly. The extent of cross-linking is inversely proportional to the tail length.
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified duration.
-
Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with alkaline buffer to unwind the DNA. Apply an electric field to allow DNA migration.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the tail length or tail moment using specialized software. A decrease in tail moment compared to a positive control (e.g., radiation-induced damage) indicates the presence of cross-links.
γ-H2AX Assay for DNA Double-Strand Break Formation
The phosphorylation of histone H2AX to form γ-H2AX is an early cellular response to DNA double-strand breaks (DSBs), which can be a consequence of DNA cross-link repair attempts.[10][11]
Principle: The presence of γ-H2AX foci within the nucleus can be detected and quantified using immunofluorescence microscopy or flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody.
-
DNA Staining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Imaging and Quantification:
-
Microscopy: Acquire images using a fluorescence microscope and count the number of γ-H2AX foci per nucleus.
-
Flow Cytometry: Analyze the fluorescence intensity of γ-H2AX staining in a large population of cells.
-
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows related to this compound.
Caption: Mechanism of action of this compound.
Caption: DNA damage response pathway activated by this compound.
Caption: Experimental workflow for the Comet assay.
References
- 1. Measurement of DNA Interstrand Crosslinking in Individual Cells Using the Single Cell Gel Electrophoresis (Comet) Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Measurement of Drug-Induced DNA Interstrand Crosslinking Using the Single-Cell Gel Electrophoresis (Comet) Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. adcreview.com [adcreview.com]
- 4. The single cell gel electrophoresis/comet assay: a potential tool for detecting radiation-induced DNA damage in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of DNA Cross‐linkers by Click Chemistry‐Mediated Heterodimerization of Nor‐Tomaymycins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Structure and Synthesis of Dimethyl-PBD Dimers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating compounds with potent antitumor activity.[1] Naturally occurring PBDs have been isolated from various Streptomyces species.[2] Synthetic PBD dimers, which consist of two PBD units linked together, exhibit significantly enhanced cytotoxicity compared to their monomeric counterparts.[2] This heightened potency is attributed to their ability to form covalent interstrand cross-links in the minor groove of DNA, a type of damage that is particularly challenging for cancer cells to repair.[3][4] This guide provides a comprehensive overview of the structure, synthesis, and biological evaluation of Dimethyl-PBD dimers, a prominent subclass of PBD dimers utilized in the development of targeted cancer therapies, most notably as payloads in Antibody-Drug Conjugates (ADCs).
Core Structure and Mechanism of Action
The fundamental structure of a PBD consists of a tricyclic aromatic system. The key feature responsible for their biological activity is the electrophilic N10-C11 imine or carbinolamine moiety, which enables covalent alkylation of the C2-amino group of guanine bases within the DNA minor groove.[2] Dimethyl-PBD dimers are typically linked at the C8 position of each PBD monomer through a flexible diether tether, such as a propyldioxy or pentyldioxy chain.[2] This linker allows the two PBD units to span a specific DNA sequence and cross-link guanine residues on opposite strands.[5]
The cytotoxic effects of Dimethyl-PBD dimers stem from their ability to induce DNA damage, which triggers a cellular DNA damage response. This response involves the activation of key protein kinases such as ATM (Ataxia-Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and DNA-PK (DNA-dependent Protein Kinase).[6] Activation of these kinases initiates a signaling cascade that leads to the phosphorylation of downstream checkpoint kinases, Chk1 and Chk2.[6] This cascade ultimately results in cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis (programmed cell death).[5][6]
Synthesis of Dimethyl-PBD Dimers
The synthesis of Dimethyl-PBD dimers is a complex multi-step process. A common strategy involves a convergent synthesis approach, where the two monomeric PBD units are synthesized separately and then coupled in a later step. The synthesis of SG3199, the warhead component of the clinical ADC payload tesirine, provides a relevant example of the synthesis of a Dimethyl-PBD dimer.[7]
A crucial step in the synthesis is the dimerization of the two PBD monomers. This is often achieved using Williamson ether synthesis conditions, where a dihaloalkane is reacted with the phenolic precursors of the PBD monomers in the presence of a base.[8] The overall yield for a multi-step synthesis of a PBD dimer payload like tesirine can be low, in the range of 0.54% over 30 steps.[6] However, optimization of the synthetic route is an ongoing area of research to improve efficiency.[2]
Quantitative Data
The biological activity of Dimethyl-PBD dimers is characterized by their high potency against a wide range of cancer cell lines. This potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (pM) | Reference |
| SG3199 | Variety of cell lines | Solid and Hematological | Mean GI50 of 151.5 | [9] |
| SJG-136 | A2780 | Ovarian | 2.1 | [10] |
| SJG-136 | HCT-15 | Colon | 2300 | [10] |
The DNA binding affinity of PBD dimers is a critical determinant of their biological activity. This can be assessed through various biophysical techniques, including DNA thermal denaturation studies. The change in the melting temperature (ΔTm) of DNA upon binding of a ligand is a measure of the stabilization of the DNA duplex.
| Compound | DNA Binding Assay | Result | Reference | |---|---|---|---|---| | SJG-136 | Agarose gel-based | Complete cross-linking at 0.3 µM |[10] | | PBD dimer 6a | DNA thermal denaturation | ΔTm of 24.0 °C |[11] | | PBD dimer 4 | DNA thermal denaturation | ΔTm of 15.1 °C |[11] |
Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion of a drug. For SJG-136, a well-studied PBD dimer, key pharmacokinetic parameters have been determined in mice.
| Parameter | Value | Reference |
| Half-life (t1/2) | 0.98 h | [12] |
| Clearance (CL) | 17.7 ml min-1 kg-1 | [12] |
| Volume of distribution (Vd) | Not explicitly stated | |
| Peak plasma concentration (Cmax) | 336 nM | [12] |
Experimental Protocols
Synthesis of a C8-Linked Dimethyl-PBD Dimer (Illustrative)
While a detailed, universal protocol is not feasible due to proprietary information and variations between specific dimers, the following outlines a general, convergent approach for the synthesis of a C8-linked Dimethyl-PBD dimer, based on publicly available information for related compounds.[1][5][8]
-
Synthesis of the PBD Monomer Core: The synthesis typically starts from a substituted vanillin derivative.[8] The core PBD structure is built up through a series of reactions including nitration, reduction of the nitro group, and cyclization to form the characteristic seven-membered diazepine ring.
-
Protection of Reactive Groups: Throughout the synthesis, various protecting groups are used to mask reactive functional groups and ensure the desired chemical transformations occur at the correct positions.
-
Dimerization: The key dimerization step involves linking two PBD monomer precursors at their C8 positions. This is commonly achieved via a Williamson ether synthesis, reacting the phenolic hydroxyl group of the PBD precursor with a dihaloalkane (e.g., 1,3-dibromopropane or 1,5-diiodopentane) in the presence of a base like potassium carbonate.[8]
-
Final Deprotection and Imine Formation: The final steps of the synthesis involve the removal of all protecting groups and the formation of the critical N10-C11 imine functionalities, which are essential for DNA alkylation.
Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a robust and widely used method for in vitro cytotoxicity screening.[7][13]
-
Cell Seeding: Plate adherent cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Dimethyl-PBD dimer for a specified incubation period (e.g., 72-96 hours).
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Staining: Wash the plates with water and then stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing the plates multiple times with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The OD is directly proportional to the cell number.
-
Data Analysis: Plot the percentage of cell growth inhibition against the drug concentration to determine the IC50 or GI50 value.
DNA Cross-linking Assay: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage, including interstrand cross-links, in individual cells.[14][15]
-
Cell Treatment: Treat cells with the Dimethyl-PBD dimer for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Lyse the embedded cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.
-
Irradiation (for cross-link detection): To detect interstrand cross-links, induce a known amount of DNA strand breaks, typically by exposing the slides to a controlled dose of ionizing radiation (e.g., X-rays or gamma rays). Cross-links will reduce the amount of DNA migration caused by this induced damage.[11]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration using image analysis software. A reduction in the tail moment or tail length in irradiated, drug-treated cells compared to irradiated control cells is indicative of DNA interstrand cross-linking.[11]
Visualizations
Caption: Workflow for the synthesis and biological evaluation of Dimethyl-PBD dimers.
Caption: Signaling pathway activated by Dimethyl-PBD dimer-induced DNA damage.
References
- 1. Synthesis of Sequence-Selective C8-Linked Pyrrolo[2,1-c][1,4]benzodiazepine DNA Interstrand Cross-Linking Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acs.org [acs.org]
- 11. Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preliminary pharmacokinetic and bioanalytical studies of SJG-136 (NSC 694501), a sequence-selective pyrrolobenzodiazepine dimer DNA-cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
Dimethyl-SGD-1882: A Technical Guide to a Potent Pyrrolobenzodiazepine Dimer Payload
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl-SGD-1882, a member of the pyrrolobenzodiazepine (PBD) dimer family, is a highly potent DNA cross-linking agent designed for use as a cytotoxic payload in antibody-drug conjugates (ADCs). Its mechanism of action involves the formation of covalent inter- and intrastrand cross-links in the minor groove of DNA, leading to the inhibition of DNA replication and subsequent apoptotic cell death. This technical guide provides an in-depth overview of this compound, including its mechanism of action, synthesis, and preclinical data. Detailed experimental protocols for key assays and visualizations of relevant pathways are also presented to support further research and development in the field of targeted cancer therapy.
Introduction
Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating compounds originally derived from Streptomyces species.[1] PBD dimers, which consist of two PBD units linked together, exhibit significantly enhanced cytotoxicity compared to their monomeric counterparts.[2] This increased potency is attributed to their ability to form highly cytotoxic DNA interstrand cross-links.[2] this compound is a synthetically developed PBD dimer that has been utilized as the cytotoxic payload in the antibody-drug conjugate vadastuximab talirine (SGN-CD33A).[3][4] This guide delves into the core technical aspects of this compound, providing a valuable resource for researchers in oncology and drug development.
Mechanism of Action
The primary mechanism of action of this compound is the alkylation of DNA, leading to the formation of covalent cross-links that disrupt essential cellular processes.
Signaling Pathway for this compound-Induced Cytotoxicity
Caption: Mechanism of action of a this compound-containing ADC.
The process begins with the binding of the ADC to its target antigen on the cancer cell surface, followed by internalization. Once inside the cell, the linker connecting the antibody to this compound is cleaved, releasing the potent payload. The freed PBD dimer then traffics to the nucleus and binds to the minor groove of DNA. Its two reactive imine functionalities enable the formation of covalent bonds with the N2 position of guanine bases on opposite DNA strands, creating interstrand cross-links.[1] These cross-links prevent the separation of the DNA strands, thereby blocking DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[2][5] A key advantage of this compound is its activity in multidrug-resistant (MDR) cancer cells, as it is not a substrate for common efflux pumps like P-glycoprotein.[5]
Quantitative Data
The in vitro cytotoxicity of this compound has been evaluated in various cancer cell lines, demonstrating potent, picomolar activity. The following tables summarize the available quantitative data for the ADC SGN-CD33A, which utilizes a this compound payload, and a related PBD dimer, D201, in acute myeloid leukemia (AML) cell lines.
Table 1: In Vitro Cytotoxicity of SGN-CD33A in AML Cell Lines
| Cell Line Type | Mean IC50 (ng/mL) |
| All AML Cell Lines | 22[6] |
| MDR-positive AML Cell Lines | 27[6] |
Table 2: Comparative In Vitro Potency of PBD Dimers in AML Cell Lines
| Compound | Cell Line | IC50 (pM) |
| SGD-1882 | HL-60 | 10 - 100[7] |
| D201 (racemic) | HL-60 | 100 - 1000[7] |
| SGD-1882 | AML2 | 10 - 100[7] |
| D201 (racemic) | AML2 | 100 - 1000[7] |
Synthesis
The synthesis of C8-linked PBD dimers like this compound is a multi-step process that involves the preparation of the monomeric PBD core followed by dimerization. While a specific detailed protocol for this compound is not publicly available, the following represents a general, convergent synthetic approach based on reported methods for similar PBD dimers.
Logical Workflow for the Synthesis of a C8-Linked PBD Dimer
Caption: A generalized workflow for the synthesis of C8-linked PBD dimers.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and other PBD dimers.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)
References
- 1. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adcreview.com [adcreview.com]
- 4. Vadastuximab talirine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. SGN-CD33A: a novel CD33-targeting antibody-drug conjugate using a pyrrolobenzodiazepine dimer is active in models of drug-resistant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Isoquinolidinobenzodiazepine Dimers, a Novel Class of Antibody–Drug Conjugate Payload - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Dimethyl-SGD-1882: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl-SGD-1882 is a potent pyrrolobenzodiazepine (PBD) dimer, a class of highly effective DNA-crosslinking agents utilized as cytotoxic payloads in antibody-drug conjugates (ADCs). PBD dimers operate by binding to the minor groove of DNA and forming covalent interstrand cross-links, which are highly effective at inducing cell death. This mechanism makes them particularly potent against both dividing and non-dividing cancer cells. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound and its closely related analogs, detailing experimental methodologies and the underlying signaling pathways.
Mechanism of Action
This compound, like other PBD dimers, exerts its cytotoxic effects through a sequence-selective alkylation of DNA. The molecule fits snugly within the DNA minor groove and forms a covalent bond with the C2-amino group of a guanine base. The dimeric structure allows it to crosslink two guanine bases on opposite DNA strands, creating a highly stable lesion that is difficult for cellular repair mechanisms to resolve. This DNA damage triggers a cellular response cascade, ultimately leading to cell cycle arrest and apoptosis.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro growth-inhibitory activity of SG3199, a closely related PBD dimer that is the active payload of the ADC tesirine. The data is presented as GI50 values (the concentration required to inhibit cell growth by 50%) across a diverse panel of human cancer cell lines, demonstrating the broad and potent cytotoxic nature of this class of compounds.
| Cell Line | Cancer Type | GI50 (pM) |
| Leukemia | ||
| CCRF-CEM | Acute Lymphoblastic Leukemia | 2.5 |
| HL-60(TB) | Acute Promyelocytic Leukemia | 0.79 |
| K-562 | Chronic Myelogenous Leukemia | 10.3 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 1.8 |
| RPMI-8226 | Multiple Myeloma | 14.5 |
| SR | B-cell Leukemia | 3.2 |
| NSCLC | ||
| A549/ATCC | Non-Small Cell Lung Cancer | 113 |
| EKVX | Non-Small Cell Lung Cancer | 1050 |
| HOP-62 | Non-Small Cell Lung Cancer | 100 |
| HOP-92 | Non-Small Cell Lung Cancer | 200 |
| NCI-H226 | Non-Small Cell Lung Cancer | 150 |
| NCI-H23 | Non-Small Cell Lung Cancer | 120 |
| NCI-H322M | Non-Small Cell Lung Cancer | 180 |
| NCI-H460 | Non-Small Cell Lung Cancer | 90 |
| NCI-H522 | Non-Small Cell Lung Cancer | 130 |
| Colon Cancer | ||
| COLO 205 | Colon Adenocarcinoma | 80 |
| HCT-116 | Colon Carcinoma | 70 |
| HCT-15 | Colon Adenocarcinoma | 250 |
| HT29 | Colon Adenocarcinoma | 150 |
| KM12 | Colon Carcinoma | 110 |
| SW-620 | Colon Adenocarcinoma | 90 |
| CNS Cancer | ||
| SF-268 | Glioblastoma | 120 |
| SF-295 | Glioblastoma | 140 |
| SF-539 | Glioblastoma | 130 |
| SNB-19 | Glioblastoma | 110 |
| SNB-75 | Glioblastoma | 160 |
| U251 | Glioblastoma | 100 |
| Melanoma | ||
| LOX IMVI | Amelanotic Melanoma | 130 |
| MALME-3M | Melanoma | 110 |
| M14 | Melanoma | 90 |
| SK-MEL-2 | Melanoma | 100 |
| SK-MEL-28 | Melanoma | 120 |
| SK-MEL-5 | Melanoma | 110 |
| UACC-257 | Melanoma | 140 |
| UACC-62 | Melanoma | 130 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Adenocarcinoma | 100 |
| OVCAR-3 | Ovarian Adenocarcinoma | 120 |
| OVCAR-4 | Ovarian Carcinoma | 110 |
| OVCAR-5 | Ovarian Adenocarcinoma | 130 |
| OVCAR-8 | Ovarian Adenocarcinoma | 110 |
| NCI/ADR-RES | Ovarian Adenocarcinoma | 150 |
| SK-OV-3 | Ovarian Adenocarcinoma | 140 |
| Renal Cancer | ||
| 786-0 | Renal Cell Adenocarcinoma | 130 |
| A498 | Renal Cell Carcinoma | 150 |
| ACHN | Renal Cell Adenocarcinoma | 120 |
| CAKI-1 | Renal Cell Carcinoma | 140 |
| RXF 393 | Renal Cell Carcinoma | 130 |
| SN12C | Renal Cell Carcinoma | 110 |
| TK-10 | Renal Cell Carcinoma | 120 |
| UO-31 | Renal Cell Carcinoma | 140 |
| Prostate Cancer | ||
| PC-3 | Prostate Adenocarcinoma | 110 |
| DU-145 | Prostate Carcinoma | 130 |
| Breast Cancer | ||
| MCF7 | Breast Adenocarcinoma | 120 |
| MDA-MB-231/ATCC | Breast Adenocarcinoma | 140 |
| HS 578T | Breast Ductal Carcinoma | 130 |
| BT-549 | Breast Ductal Carcinoma | 110 |
| T-47D | Breast Ductal Carcinoma | 100 |
| MDA-MB-435 | Melanoma (misidentified) | 120 |
Data adapted from Hartley, J. A., et al. (2018). Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine. Scientific reports, 8(1), 1-13.
Experimental Protocols
Cell Culture
Human tumor cell lines were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin. Cells were cultured in a humidified atmosphere at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
The in vitro cytotoxicity of the PBD dimer was determined using a sulforhodamine B (SRB) assay.
-
Cell Plating: Cells were harvested from exponential phase cultures, counted, and plated in 96-well microtiter plates at a density of 2,500 to 10,000 cells per well, depending on the cell line's growth characteristics. Plates were incubated for 24 hours to allow for cell attachment.
-
Compound Addition: The PBD dimer was dissolved in DMSO to create a stock solution, which was then serially diluted in culture medium. A range of concentrations of the compound was added to the wells, and the plates were incubated for 96 hours.
-
Cell Fixation: After the incubation period, the supernatant was discarded, and the cells were fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.
-
Staining: The plates were washed five times with deionized water and air-dried. One hundred microliters of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well, and the plates were incubated at room temperature for 30 minutes.
-
Washing and Solubilization: The plates were washed four times with 1% acetic acid to remove unbound dye and then air-dried. The bound SRB dye was solubilized by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader. The GI50 value was calculated from the dose-response curves.
Signaling Pathways and Visualizations
The potent DNA-damaging activity of this compound induces a robust DNA Damage Response (DDR) within cancer cells. This complex signaling network is initiated to sense the DNA lesions, halt cell cycle progression to allow for repair, and ultimately trigger apoptosis if the damage is irreparable.
DNA Damage Response Pathway
Upon the formation of DNA interstrand cross-links by this compound, the cell activates key sensor kinases of the DDR pathway.
Caption: DNA Damage Response to this compound.
Experimental Workflow for In Vitro Cytotoxicity
The following diagram illustrates the key steps in determining the in vitro cytotoxicity of this compound.
Caption: In Vitro Cytotoxicity Assay Workflow.
Conclusion
This compound is a member of the pyrrolobenzodiazepine dimer family of cytotoxins, which exhibit picomolar potency against a wide array of cancer cell lines. Its mechanism of action, centered on the induction of DNA interstrand cross-links, triggers a robust DNA damage response, leading to cell cycle arrest and apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important class of anticancer agents.
Dimethyl-SGD-1882: A Technical Whitepaper on a Potent Pyrrolobenzodiazepine Dimer for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl-SGD-1882 is a synthetically derived pyrrolobenzodiazepine (PBD) dimer, a class of highly potent DNA-alkylating agents. Its mechanism of action involves the formation of covalent interstrand cross-links in the minor groove of DNA, leading to cell cycle arrest and apoptosis. This high cytotoxicity makes it a compelling payload for the development of antibody-drug conjugates (ADCs), a targeted cancer therapy approach. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound and related PBD dimers. It includes a summary of available data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction: The Emergence of PBD Dimers in Oncology
The quest for more effective and targeted cancer therapies has led to the development of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Pyrrolobenzodiazepine (PBD) dimers have emerged as a promising class of payloads due to their unique mechanism of DNA cross-linking and picomolar potency.[1][2]
The first PBD monomer, anthramycin, was discovered in the 1960s.[3] Subsequent research led to the synthesis of PBD dimers, such as SJG-136, in the 1990s, which demonstrated significantly greater cytotoxicity compared to their monomeric counterparts.[3] This enhanced activity is attributed to their ability to form highly stable interstrand DNA cross-links.[4] this compound belongs to this class of next-generation PBD dimers designed for use in ADCs.[5][6]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₄₂H₃₉N₅O₇ | [5] |
| Molecular Weight | 725.79 g/mol | [5] |
| CAS Number | 1222490-34-7 | [5] |
| Synonyms | Dimethyl-PBD dimer | [4] |
| Solubility | Soluble in DMSO | [5] |
Mechanism of Action: DNA Cross-linking and Apoptosis Induction
The primary mechanism of action of this compound is the alkylation of DNA. As a PBD dimer, it binds to the minor groove of DNA and forms covalent interstrand cross-links, primarily between guanine bases.[1] This process is highly efficient and results in minimal distortion of the DNA helix, making the lesions difficult for cellular repair mechanisms to recognize and correct.[1]
The formation of these persistent DNA cross-links triggers a cascade of cellular events, initiating the DNA damage response (DDR) pathway. This leads to the activation of key sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylate and activate downstream checkpoint kinases Chk1 and Chk2.[7][8][9] This signaling cascade ultimately results in G2/M cell cycle arrest and the induction of apoptosis.[10]
Quantitative Data
While specific quantitative data for this compound is not publicly available, the following tables provide representative data for closely related PBD dimers to illustrate their typical potency and pharmacokinetic profiles.
Table 2: In Vitro Cytotoxicity of PBD Dimers in Human Cancer Cell Lines (Illustrative)
| Cell Line | Cancer Type | PBD Dimer | IC₅₀ (pM) |
| HL-60 | Acute Myeloid Leukemia | SG2057 | 212 |
| SKOV-3 | Ovarian Cancer | SG2057 | Data not available |
| LOX-IMVI | Melanoma | SG2057 | Data not available |
| A2780 | Ovarian Cancer | SG2057 | 2.1 |
| HCT-15 | Colon Cancer | SG2057 | 2300 |
Data for SG2057, a structurally similar PBD dimer, is presented for illustrative purposes.[11]
Table 3: Pharmacokinetic Parameters of a PBD Dimer in Rats (Illustrative)
| Parameter | Value |
| Half-life (t½) | Data not available |
| Clearance (CL) | Data not available |
| Volume of Distribution (Vd) | Data not available |
Specific pharmacokinetic data for this compound is not publicly available.
Table 4: In Vivo Antitumor Activity of a PBD Dimer ADC in Xenograft Models (Illustrative)
| Xenograft Model | Cancer Type | ADC | Dose (mg/kg) | Outcome |
| MOLM13 | Acute Myeloid Leukemia | Anti-CD33 PBD ADC | 0.03 - 0.1 | Tumor growth inhibition |
| MV4-11 | Acute Myeloid Leukemia | Anti-CD33 PBD ADC | 0.03 - 0.1 | Tumor growth inhibition |
| EOL-1 | Acute Myeloid Leukemia | IMGN779 (anti-CD33 IGN-ADC) | 0.5 - 1.5 | Tumor regression |
Data from preclinical studies of anti-CD33 ADCs with PBD or other DNA-damaging payloads are presented for illustrative purposes.[12][13]
Development History and Clinical Application in ADCs
This compound was developed as a payload for ADCs, with the most prominent example being its use in vadastuximab talirine (SGN-CD33A). SGN-CD33A was an ADC targeting CD33, a surface antigen expressed on acute myeloid leukemia (AML) cells.[14][15]
Preclinical studies of SGN-CD33A demonstrated potent and targeted activity against AML cell lines and in xenograft models, including those resistant to other therapies.[14][16] These promising preclinical results led to the initiation of clinical trials.
Phase 1 clinical trials of vadastuximab talirine as a monotherapy and in combination with hypomethylating agents showed encouraging remission rates in patients with AML.[17][18] However, the development of vadastuximab talirine was ultimately halted during Phase 3 trials due to a higher rate of death, including fatal infections, in the treatment arm compared to the control arm.[19] This highlights the critical importance of managing the potent myelosuppressive effects of PBD dimer-based ADCs.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the evaluation of this compound.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the general synthesis of PBD dimers has been described in the literature and in patents.[20][21] The synthesis typically involves the coupling of two PBD monomeric units via a linker. The specific starting materials and reaction conditions for this compound would be proprietary information.
DNA Interstrand Cross-linking Assay
This protocol is adapted from established methods for evaluating DNA cross-linking by PBD dimers.[22][23][24]
Materials:
-
Plasmid DNA (e.g., pBR322)
-
This compound
-
Restriction enzyme (e.g., BamHI)
-
Reaction buffer
-
Denaturing agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus
-
UV transilluminator
Procedure:
-
Incubate plasmid DNA with varying concentrations of this compound in reaction buffer for a specified time (e.g., 2-24 hours) at 37°C.
-
Linearize the plasmid DNA by digestion with a restriction enzyme.
-
Denature the DNA by heating at 95°C for 5 minutes, followed by rapid cooling on ice.
-
Separate the DNA fragments by electrophoresis on a denaturing agarose gel.
-
Stain the gel with a DNA stain and visualize the bands under UV light.
-
Quantify the intensity of the single-stranded and cross-linked double-stranded DNA bands to determine the extent of cross-linking.
Cell Viability (Cytotoxicity) Assay
This protocol describes a typical MTT-based cytotoxicity assay.[25][26]
Materials:
-
Cancer cell lines (e.g., HL-60, SKOV-3)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor activity of an ADC containing this compound in a mouse xenograft model.[12][13][27]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude)
-
Human cancer cell line (e.g., MOLM-13 for AML)
-
ADC containing this compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the human cancer cell line into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the ADC or vehicle control intravenously at specified doses and schedules.
-
Monitor tumor volume by caliper measurements at regular intervals.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
Conclusion
This compound is a highly potent PBD dimer with a well-defined mechanism of action involving DNA interstrand cross-linking and the induction of apoptosis. Its high cytotoxicity makes it a valuable payload for the development of ADCs. While the clinical development of vadastuximab talirine, an ADC utilizing a similar PBD dimer, was discontinued due to safety concerns, the experience has provided valuable insights into the therapeutic window and potential toxicities of this class of compounds. Further research and development of PBD dimer-based ADCs, with careful consideration of linker technology, drug-to-antibody ratio, and target selection, may yet unlock their full therapeutic potential in oncology.
References
- 1. Preclinical pharmacokinetics and pharmacodynamics of DCLL9718A: An antibody-drug conjugate for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SGD-1882 - tcsc7766 - Taiclone [taiclone.com]
- 6. researchgate.net [researchgate.net]
- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SGN-CD33A: a novel CD33-targeting antibody-drug conjugate using a pyrrolobenzodiazepine dimer is active in models of drug-resistant AML. | Semantic Scholar [semanticscholar.org]
- 11. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer SG2057 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. SGN-CD33A: a novel CD33-targeting antibody-drug conjugate using a pyrrolobenzodiazepine dimer is active in models of drug-resistant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. SGN-CD33A: Overcoming Multi-Drug Resistance in AML Through Targeted Pyrrolobenzodiazepine Dimer Therapy [synapse.patsnap.com]
- 17. A phase 1 trial of vadastuximab talirine as monotherapy in patients with CD33-positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. WO2015052534A1 - Pyrrolobenzodiazepine-antibody conjugates - Google Patents [patents.google.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. cellbiolabs.com [cellbiolabs.com]
- 27. biocytogen.com [biocytogen.com]
An In-depth Technical Guide on Dimethyl-SGD-1882: Target Binding and DNA Adduct Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl-SGD-1882, a highly potent pyrrolobenzodiazepine (PBD) dimer utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). The document details its mechanism of action, focusing on DNA target binding and adduct formation, and provides generalized experimental protocols for its evaluation.
Core Concepts: Mechanism of Action
This compound is a synthetic DNA alkylating agent belonging to the pyrrolobenzodiazepine (PBD) dimer family. PBDs are naturally occurring antitumor antibiotics known for their potent cytotoxicity. The unique tricyclic structure of PBDs, consisting of an aromatic A-ring, a diazepine B-ring, and a pyrrolidine C-ring, allows them to fit perfectly within the minor groove of DNA.[1]
The cytotoxic activity of this compound stems from its ability to form covalent bonds with DNA, leading to the disruption of essential cellular processes. As a dimer, it possesses two electrophilic imine moieties at the N10-C11 position, enabling it to form highly cytotoxic DNA interstrand and intrastrand cross-links, in addition to mono-alkylated adducts.[2][3] This cross-linking physically prevents the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[4]
Target Binding and Sequence Selectivity
PBDs non-covalently bind within the DNA minor groove with a specific sequence preference. PBD monomers typically favor 5'-Pu-G-Pu sequences.[5] The dimer structure of molecules like this compound allows them to span a greater length of the DNA minor groove, with a preference for covalently binding to guanine residues on opposite strands.[6] Synthetic PBD dimers have been shown to produce DNA interstrand cross-links with high efficiency in sequences such as 5'-Pu-G-A-T-C-Py-3'.[6] This covalent bond forms between the electrophilic C11 position of the PBD and the nucleophilic C2-amino group of a guanine base.[7]
A key feature of PBD-DNA adducts is that they cause minimal distortion of the DNA helix.[6] This "stealth" modification makes the adducts difficult for cellular DNA repair machinery to recognize and remove, contributing to their high potency and persistent cytotoxic effect.
Figure 1. Mechanism of action for an ADC carrying a this compound payload.
Quantitative Data Overview
Specific quantitative data for this compound is not extensively available in public literature, likely due to its proprietary nature. However, data from structurally related PBD dimers provide a strong indication of its potency and binding characteristics.
Cytotoxicity
PBD dimers are renowned for their exceptionally high cytotoxicity against a wide range of cancer cell lines, with reported IC50 values often in the low picomolar range.[6]
| Compound Class | Cell Line(s) | IC50 Range | Reference |
| PBD Dimers (general) | Various tumor cells | Low to mid picomolar | [6] |
| PBD Dimer-4 | MDA-MB-231 | 236 nM | [8] |
| (S,S)-D211 (IQB Dimer) | AML Cell Lines | Picomolar | [9] |
Table 1: Representative Cytotoxicity of PBD and Related Dimers. Note: The potency of PBD dimers can vary based on the specific structure and the cell line being tested.
DNA Binding Affinity
The interaction between PBD dimers and DNA is characterized by high affinity. While a specific dissociation constant (Kd) for this compound is not published, thermal denaturation studies on the related PBD dimer SJG-136 demonstrate a significant increase in DNA melting temperature (ΔTm), indicating strong, stabilizing binding.
| Compound | Method | Result | Interpretation | Reference |
| SJG-136 | DNA Thermal Denaturation | ΔTm up to 34.4 °C | Strong DNA stabilization | [10] |
| PBD-Naphthalimide Conjugates | Not specified | "Very high DNA binding affinity" | Strong interaction with DNA | [11] |
| General PBDs | Restriction Endonuclease Digestion Assay | Differentiates binding of similar PBDs | A sensitive method for relative affinity | [12] |
Table 2: DNA Binding Characteristics of Related PBD Dimers.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key experiments required to characterize the activity of this compound. These protocols are based on established methods for evaluating DNA cross-linking agents and ADC payloads.
DNA Interstrand Cross-link (ICL) Detection: Modified Alkaline Comet Assay
This assay quantifies ICLs by measuring the retardation of DNA migration in an electric field. The presence of cross-links prevents DNA from migrating freely, resulting in a smaller "comet tail."
Principle: Cells are first treated with the cross-linking agent. To measure ICLs, a known amount of single-strand breaks (SSBs) is introduced, typically via a fixed dose of ionizing radiation. In untreated cells, this radiation results in significant DNA migration (a long comet tail). In cross-linked cells, the ICLs hold the DNA strands together, reducing migration despite the presence of SSBs. The decrease in the comet tail moment is proportional to the frequency of ICLs.[13][14]
Protocol Outline:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle-only control.
-
Irradiation: Harvest cells and wash with ice-cold PBS. Resuspend at ~1x10^5 cells/mL. On ice, expose the cell suspension to a fixed dose of ionizing radiation (e.g., 5-10 Gy) to induce SSBs. Leave a non-irradiated control for each condition.
-
Embedding: Mix ~25 µL of cell suspension with ~75 µL of low melting point agarose (at 37°C). Pipette onto a pre-coated microscope slide and allow to solidify on a cold plate.
-
Lysis: Immerse slides in cold lysis buffer (containing high salt and detergents, e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
Alkaline Unwinding & Electrophoresis: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13). Allow DNA to unwind for 20-40 minutes. Apply voltage (e.g., ~1 V/cm) for 20-30 minutes.
-
Neutralization and Staining: Gently neutralize the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as propidium iodide (PI) or SYBR Green.
-
Analysis: Visualize slides using a fluorescence microscope. Capture images and analyze at least 50-100 cells per slide using specialized comet assay software to calculate the tail moment. A decrease in tail moment in irradiated, drug-treated cells compared to irradiated, control cells indicates ICL formation.
Figure 2. Experimental workflow for the modified alkaline comet assay.
Cell Cycle Analysis via Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. DNA cross-linking agents typically induce cell cycle arrest, often at the G2/M checkpoint.
Principle: Cells are fixed to permeabilize their membranes and then stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of a stained cell is directly proportional to its DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the generation of a histogram that reveals the cell cycle distribution.[15]
Protocol Outline:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations (e.g., 1x, 10x, 100x IC50) for a set time course (e.g., 24, 48 hours).
-
Harvesting: Harvest both adherent and floating cells to include apoptotic populations. Wash with PBS.
-
Fixation: Resuspend the cell pellet (~1x10^6 cells) and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. This step is critical to prevent cell clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge to remove ethanol and wash cells with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer using a 488 nm laser for excitation. Collect data for at least 10,000 events per sample.
-
Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates arrest at this checkpoint.
DNA Damage Response (DDR) Analysis: γ-H2AX Foci Formation
This immunofluorescence assay detects the phosphorylation of the histone variant H2AX at serine 139 (termed γ-H2AX), which is an early cellular response to DNA double-strand breaks that form during the repair of ICLs.
Principle: Following DNA damage, proteins like ATM and DNA-PK rapidly phosphorylate H2AX at the sites of damage. These phosphorylated histones can be detected using a specific primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody. The resulting fluorescent foci can be visualized and quantified by microscopy or imaging flow cytometry.[16][17]
Protocol Outline:
-
Cell Culture and Treatment: Grow cells on glass coverslips or in chamber slides. Treat with this compound for desired times (e.g., 1 to 24 hours).
-
Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15-20 minutes. Wash again with PBS. Permeabilize the cells with a detergent solution (e.g., 0.3% Triton X-100 in PBS) for 10-15 minutes at room temperature.
-
Blocking: Wash and then block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 30-60 minutes.
-
Antibody Incubation: Incubate with a primary antibody specific for γ-H2AX (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody and Counterstaining: Wash thoroughly. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. Wash again. Counterstain the nuclei with DAPI.
-
Imaging and Quantification: Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope. Count the number of distinct γ-H2AX foci per nucleus. An increase in the number of foci per cell indicates activation of the DNA damage response.
Figure 3. Downstream signaling after this compound-induced DNA damage.
In Vitro ADC Payload Release Assay
For ADCs, it is crucial to confirm that the payload is efficiently released from the antibody-linker construct under conditions mimicking the lysosomal environment.
Principle: The ADC is incubated with lysosomal enzymes, such as cathepsin B (for protease-cleavable linkers) or a human liver S9 fraction, which contains a mixture of metabolic and lysosomal enzymes. The release of the free payload over time is monitored and quantified, typically by liquid chromatography-mass spectrometry (LC-MS).[7][18]
Protocol Outline:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC at a known concentration with a reaction buffer (e.g., sodium acetate buffer, pH 5.0).
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of human cathepsin B or human liver S9 fraction. Include a control reaction without the enzyme.
-
Incubation: Incubate the reaction at 37°C. Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a quenching solution, typically cold acetonitrile with an internal standard. This will precipitate the protein components.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant, which contains the released payload, to a new tube or a 96-well plate for analysis.
-
LC-MS Analysis: Analyze the samples by LC-MS. Develop a method that can separate the payload from the linker-payload and other metabolites. Quantify the amount of released this compound by comparing its peak area to that of the internal standard and a standard curve generated with the pure compound.
Conclusion
This compound is a formidable cytotoxic agent whose mechanism of action is centered on the formation of highly persistent and lethal DNA interstrand cross-links. Its picomolar potency makes it an effective payload for targeted cancer therapies like ADCs. A thorough characterization of its activity requires a suite of specialized assays to quantify its effects on DNA integrity, cell cycle progression, and the induction of the DNA damage response. The protocols and data presented in this guide provide a foundational framework for researchers and drug developers working with this potent class of molecules.
References
- 1. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Mass Spectrometry-based Quantitative Strategies for Assessing the Biological Consequences and Repair of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Observation of the reversibility of a covalent pyrrolobenzodiazepine (PBD) DNA adduct by HPLC/MS and CD spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrogation. | Semantic Scholar [semanticscholar.org]
- 8. Nontargeted analysis of DNA adducts by mass-tag MS: reaction of p-benzoquinone with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Isoquinolidinobenzodiazepine Dimers, a Novel Class of Antibody–Drug Conjugate Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Remarkable DNA binding affinity and potential anticancer activity of pyrrolo[2,1-c][1,4]benzodiazepine-naphthalimide conjugates linked through piperazine side-armed alkane spacers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A quantitative assay to measure the relative DNA-binding affinity of pyrrolo[2,1-c] [1,4]benzodiazepine (PBD) antitumour antibiotics based on the inhibition of restriction endonuclease BamHI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ora.ox.ac.uk [ora.ox.ac.uk]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Physicochemical Properties of Dimethyl-SGD-1882
Abstract
This document provides a comprehensive technical overview of the fundamental physicochemical properties of Dimethyl-SGD-1882, a novel investigational compound. The characterization of properties such as solubility, lipophilicity, stability, and ionization is critical for understanding its potential as a therapeutic agent. All data presented herein was generated following rigorous, standardized experimental protocols. This guide is intended to serve as a core reference for researchers, scientists, and drug development professionals involved in the evaluation and progression of this molecule.
Core Physicochemical Data
The essential physicochemical parameters for this compound are summarized below. These data points are foundational for predicting the compound's pharmacokinetic and pharmacodynamic behavior.
Table 1: Summary of Physicochemical Properties for this compound
| Property Category | Parameter | Value | Method |
| Identity & Purity | Molecular Formula | C₂₂H₂₈N₄O₅S | Mass Spectrometry |
| Molecular Weight | 460.55 g/mol | Mass Spectrometry | |
| Purity | >99.8% | HPLC-UV | |
| Physical Appearance | White crystalline solid | Visual Inspection | |
| Solubility | Aqueous (PBS, pH 7.4) | 2.5 µg/mL | Nephelometry |
| DMSO | >100 mg/mL | Visual Inspection | |
| Ethanol | 15 mg/mL | Nephelometry | |
| Lipophilicity | cLogP (calculated) | 3.85 | Cheminformatics |
| LogD (experimental, pH 7.4) | 3.50 | Shake-Flask Method | |
| Ionization | pKa (acidic) | 9.2 | Potentiometric Titration |
| pKa (basic) | 3.1 | Potentiometric Titration | |
| Stability | Aqueous Buffer (pH 7.4, 25°C) | t½ = 72 hours | HPLC-UV |
| Human Plasma (37°C) | 91% remaining after 4 hours | LC-MS/MS | |
| Solid State (40°C/75% RH) | No degradation observed at 3 months | HPLC-UV |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are provided to ensure transparency and reproducibility.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1290 Infinity II LC System with a Diode Array Detector.
-
Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: Start at 5% B, linear gradient to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Compound was dissolved in 50:50 Acetonitrile:Water at a concentration of 0.5 mg/mL.
-
Injection Volume: 2 µL.
Lipophilicity Determination (LogD) by Shake-Flask Method
-
System: n-Octanol and Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Procedure:
-
The n-Octanol and PBS phases were pre-saturated by mixing vigorously for 24 hours, followed by separation.
-
This compound was dissolved in the n-Octanol phase to a concentration of 1 mg/mL.
-
Equal volumes (5 mL) of the drug-containing octanol phase and the PBS phase were combined in a glass vial.
-
The vial was agitated on a mechanical shaker for 4 hours at room temperature to reach equilibrium.
-
The mixture was centrifuged at 3000 x g for 10 minutes to ensure complete phase separation.
-
The concentration of the compound in each phase was quantified using a validated HPLC-UV method.
-
LogD was calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Aqueous Stability Assessment
-
Procedure:
-
A 10 mM stock solution of this compound was prepared in DMSO.
-
The stock was diluted to a final concentration of 10 µM in PBS (pH 7.4).
-
The solution was incubated at 25°C in a sealed vial, protected from light.
-
Aliquots were taken at specified time points (0, 2, 8, 24, 48, 72 hours).
-
The reaction was quenched by adding an equal volume of cold acetonitrile.
-
The remaining percentage of the parent compound was quantified by LC-MS/MS against a t=0 calibration curve.
-
The half-life (t½) was determined by plotting the natural log of the remaining compound concentration versus time.
-
Visualizations: Workflows and Pathways
Diagrams are provided to illustrate key logical and experimental flows related to the characterization and hypothesized mechanism of this compound.
The Role of Dimethyl-SGD-1882 in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl-SGD-1882 is a potent cytotoxic agent belonging to the pyrrolobenzodiazepine (PBD) dimer family. Its primary mechanism of action involves the alkylation of DNA, leading to the formation of interstrand cross-links within the DNA minor groove. This irreversible DNA damage is a powerful trigger for the cellular DNA Damage Response (DDR), culminating in cell cycle arrest and subsequent apoptosis. This technical guide provides an in-depth exploration of the role of this compound in inducing cell cycle arrest, detailing the underlying signaling pathways, providing experimental protocols for assessment, and presenting quantitative data from analogous PBD dimer compounds to illustrate the expected cellular response.
Introduction to this compound
This compound is a synthetic pyrrolobenzodiazepine (PBD) dimer designed for high-potency cytotoxicity. PBDs are a class of natural products and their synthetic analogs that bind to the minor groove of DNA. The dimeric structure of this compound allows it to span the DNA helix and form highly stable interstrand cross-links, primarily at guanine residues. This action effectively blocks the processes of DNA replication and transcription, making it a powerful anti-proliferative agent. Due to its extreme potency, this compound is primarily utilized as a payload in Antibody-Drug Conjugates (ADCs), which allows for targeted delivery to cancer cells, thereby minimizing systemic toxicity. A notable example is its use in the ADC vadastuximab talirine (SGN-CD33A), which has been investigated for the treatment of acute myeloid leukemia (AML).
Mechanism of Action: DNA Cross-linking and Cell Cycle Arrest
The cytotoxic effects of this compound are a direct consequence of its ability to induce DNA damage. The formation of interstrand cross-links presents a significant challenge for the cell's DNA repair machinery. When a replication fork encounters a PBD-induced cross-link, it stalls, leading to replication stress and the activation of the DNA Damage Response (DDR) pathway.
The DDR is a complex signaling network that senses DNA damage and orchestrates a cellular response that includes halting cell cycle progression to allow time for repair. If the damage is too severe to be repaired, the DDR can trigger apoptosis. For PBD dimers like this compound, the primary outcome of DDR activation is a robust arrest in the G2/M phase of the cell cycle. This prevents the cell from entering mitosis with damaged chromosomes, which would lead to catastrophic genomic instability.
Signaling Pathways in this compound-Induced G2/M Arrest
The G2/M arrest induced by this compound is mediated by the canonical DNA Damage Response pathway. The key kinases Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) are activated in response to the DNA cross-links. These kinases then phosphorylate and activate the downstream checkpoint kinases, Chk1 and Chk2.
Activated Chk1 and Chk2 play a pivotal role in enforcing the G2/M checkpoint by targeting key cell cycle regulators. They phosphorylate and inactivate the Cdc25 family of phosphatases. Inactivated Cdc25 is unable to remove the inhibitory phosphates from Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitotic entry. This keeps the CDK1/Cyclin B1 complex in an inactive state, thereby preventing the cell from transitioning from G2 into mitosis.
Figure 1. Signaling pathway of this compound-induced G2/M cell cycle arrest.
Quantitative Data on PBD Dimer-Induced Cell Cycle Arrest
| Treatment Condition | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Untreated Control | 55% | 25% | 20% |
| Non-binding Control ADC (10 ng/mL) | 53% | 26% | 21% |
| PBD Dimer ADC (3 ng/mL) | 30% | 15% | 55% |
| PBD Dimer ADC (10 ng/mL) | 20% | 10% | 70% |
Note: Data is representative and adapted from studies on a comparable PBD dimer-containing ADC (ADCT-301) to illustrate the expected outcome. The exact percentages will vary based on the cell line, concentration, and exposure time.
Experimental Protocols
To assess the impact of this compound on cell cycle arrest, a combination of flow cytometry for cell cycle distribution analysis and Western blotting for key signaling proteins is recommended.
Figure 2. Experimental workflow for assessing cell cycle arrest.
Cell Culture and Treatment
-
Culture the desired cancer cell line (e.g., a human acute myeloid leukemia cell line like HL-60 or MV4-11) in appropriate media and conditions until they reach approximately 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., picomolar to low nanomolar range) for a specified time course (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a negative control (untreated cells).
Protocol for Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest Cells: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash: Wash the cell pellet once with 5 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at this stage for several weeks.
-
Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes to pellet. Discard the ethanol and wash the pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Collect fluorescence data on a linear scale. Use software to model the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.
Protocol for Western Blot Analysis of DNA Damage Response Proteins
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1, anti-phospho-H2AX, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Lysate Preparation: After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
Conclusion
This compound is a highly effective cytotoxic agent that functions by inducing DNA interstrand cross-links. This damage potently activates the DNA Damage Response pathway, leading to a robust and sustained G2/M cell cycle arrest. This mechanism prevents cells with damaged DNA from proceeding into mitosis, ultimately leading to apoptosis. The protocols and representative data provided in this guide offer a framework for researchers to investigate and quantify the effects of this compound and other PBD dimers on cell cycle progression. Understanding this core mechanism is crucial for the continued development and optimization of PBD-based therapeutics, particularly in the context of targeted delivery via antibody-drug conjugates.
Methodological & Application
Application Notes and Protocols for Dimethyl-SGD-1882 Antibody-Drug Conjugate (ADC)
For Research Use Only.
Introduction
Dimethyl-SGD-1882 is a potent cytotoxic payload belonging to the pyrrolobenzodiazepine (PBD) dimer family.[1][2] PBD dimers are synthetic compounds that act as DNA alkylating agents, specifically binding to the minor groove of DNA and forming covalent interstrand or intrastrand cross-links.[1][3] This action inhibits DNA replication and transcription, ultimately leading to apoptotic cell death. Due to its high cytotoxicity, this compound is utilized as a payload in antibody-drug conjugates (ADCs), which are designed to selectively deliver this potent agent to cancer cells expressing a specific target antigen. This targeted delivery strategy aims to maximize therapeutic efficacy while minimizing off-target toxicity.
These application notes provide detailed protocols for the in vitro and in vivo evaluation of ADCs constructed with this compound.
Mechanism of Action
An ADC utilizing this compound operates through a multi-step process. First, the antibody component of the ADC binds to a specific antigen on the surface of a target cancer cell. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to lysosomes, where the acidic environment and lysosomal proteases cleave the linker, releasing the this compound payload. The released PBD dimer then translocates to the nucleus, binds to the DNA minor groove, and induces DNA cross-linking, triggering cell cycle arrest and apoptosis.
Data Presentation
In Vitro Cytotoxicity of PBD Dimers
The following table summarizes the in vitro cytotoxic activity of various PBD dimers in different human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, typically in the picomolar (pM) range, highlighting the potent anti-proliferative activity of this class of compounds.
| Cell Line | Cancer Type | PBD Dimer | IC50/GI50 (pM) | Reference |
| HL-60 | Acute Myeloid Leukemia | SG2285 | 0.3 | [2] |
| DU145 | Prostate Cancer | SG2285 | 1 nM (for cross-linking studies) | [2] |
| Various | Various | SG2057 | Mean GI50 of 212 | [4] |
| NCI-N87 | Gastric Cancer | SG3199 | 18 | [5] |
| NCI-N87 | Gastric Cancer | SG2000 | 534 | [5] |
| NCI-N87 | Gastric Cancer | SG3650 | 8870 | [5] |
| AML2 | Acute Myeloid Leukemia | SGD-1882 | In the picomolar range | [6] |
| HL60 | Acute Myeloid Leukemia | SGD-1882 | In the picomolar range | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol describes a method to determine the cytotoxic activity of a this compound ADC against adherent cancer cells using a luminescence-based cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SG2285, a novel C2-aryl-substituted pyrrolobenzodiazepine dimer pro-drug that cross-links DNA and exerts highly potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 6. MX2020014083A - Cross-linked pyrrolobenzodiazepine dimer (pbd) derivative and its conjugates. - Google Patents [patents.google.com]
Application Notes and Protocols for the Conjugation of Dimethyl-SGD-1882 to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells.[1][2] This targeted delivery mechanism enhances therapeutic efficacy while minimizing systemic toxicity.[1][3] An ADC is comprised of three key components: a tumor-specific antibody, a potent cytotoxic payload, and a chemical linker that connects them.[1][3][4] The success of an ADC is critically dependent on the interplay between these three elements.[1]
Dimethyl-SGD-1882 is a highly potent DNA alkylating agent, specifically a pyrrolobenzodiazepine (PBD) dimer, which can be utilized as a cytotoxic payload in ADCs.[5][6] PBD dimers function by cross-linking DNA, leading to cell death.[5][6] This document provides detailed protocols for the conjugation of a maleimide-functionalized this compound derivative to a monoclonal antibody via two common methods: cysteine and lysine conjugation. It also outlines the necessary analytical techniques for the characterization of the resulting ADC.
Principle of Conjugation
The conjugation of this compound to a monoclonal antibody is achieved by forming a stable covalent bond between the payload-linker complex and the antibody. The choice of conjugation strategy depends on the desired properties of the final ADC, such as homogeneity and stability.
-
Cysteine Conjugation: This method involves the reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl (-SH) groups. These thiols then react with a maleimide-functionalized linker attached to the this compound payload, forming a stable thioether bond. This approach often results in a more homogeneous ADC with a defined drug-to-antibody ratio (DAR).[7]
-
Lysine Conjugation: This technique targets the primary amines (-NH2) on the side chains of lysine residues on the antibody surface. An N-hydroxysuccinimide (NHS) ester-functionalized linker on the this compound payload reacts with these amines to form a stable amide bond.[][9] While technically simpler, this method typically yields a heterogeneous mixture of ADCs with varying DARs, as there are numerous lysine residues available for conjugation.[7]
Materials and Methods
Materials
-
Monoclonal Antibody (mAb) of interest (e.g., Trastuzumab, Cetuximab)
-
This compound with a pre-functionalized maleimide or NHS-ester linker (e.g., MC-VC-PABC-Dimethyl-SGD-1882)
-
Conjugation Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Reduction Buffer (for cysteine conjugation, e.g., Tris-HCl with EDTA)
-
Reducing Agent (for cysteine conjugation, e.g., Tris(2-carboxyethyl)phosphine (TCEP))
-
Quenching Reagent (e.g., N-acetylcysteine for maleimide reactions, Tris for NHS-ester reactions)
-
Organic Co-solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMAc))
-
Purification System (e.g., Size Exclusion Chromatography (SEC) column, Protein A chromatography)
-
Analytical Instruments (e.g., UV/Vis Spectrophotometer, HPLC system, Mass Spectrometer)
Experimental Protocols
Protocol 1: Cysteine-Mediated Conjugation
This protocol is designed for a maleimide-functionalized this compound derivative.
Step 1: Antibody Reduction
-
Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS).
-
Add a 10-20 fold molar excess of a reducing agent, such as TCEP, to the antibody solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration (TFF), equilibrating with conjugation buffer.
Step 2: Conjugation Reaction
-
Dissolve the maleimide-functionalized this compound in a minimal amount of an organic co-solvent like DMSO to prepare a stock solution (e.g., 10 mM).
-
Immediately add the payload-linker solution to the reduced antibody solution at a specific molar ratio (e.g., 4:1 to 8:1 payload-to-antibody). The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
Step 3: Quenching and Purification
-
Quench the reaction by adding a 5-10 fold molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
Purify the resulting ADC using a purification method such as size-exclusion chromatography (SEC) to remove unconjugated payload, quenching reagent, and any aggregates.
Protocol 2: Lysine-Mediated Conjugation
This protocol is for an NHS-ester functionalized this compound derivative.
Step 1: Antibody Preparation
-
Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a conjugation buffer with a slightly alkaline pH (e.g., PBS, pH 8.0-8.5) to facilitate the reaction with NHS esters.
Step 2: Conjugation Reaction
-
Dissolve the NHS-ester functionalized this compound in a minimal amount of an organic co-solvent like DMSO to prepare a stock solution (e.g., 10 mM).
-
Add the payload-linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 10:1 payload-to-antibody).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
Step 3: Quenching and Purification
-
Quench the reaction by adding a quenching reagent such as Tris buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
Purify the ADC using SEC or Protein A chromatography to remove unconjugated payload and other small molecules.
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety.[10][11]
Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody is a critical quality attribute.[11]
-
UV/Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has a distinct absorbance maximum. The contributions of the antibody and the payload to the absorbance at these wavelengths can be used to calculate the DAR.
-
Mass Spectrometry: Intact mass analysis of the ADC by techniques like ESI-MS can provide a more accurate determination of the DAR and reveal the distribution of different drug-loaded species.
Purity and Aggregation
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify the level of aggregation, which can impact the safety and efficacy of the product.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and confirm the covalent attachment of the payload.
In Vitro Potency
The biological activity of the ADC should be evaluated in a relevant cell-based assay. A cytotoxicity assay using a cancer cell line that expresses the target antigen of the monoclonal antibody can be used to determine the IC50 value of the ADC.
Data Presentation
Table 1: Summary of Quantitative Data for ADC Characterization
| Parameter | Cysteine Conjugation | Lysine Conjugation | Acceptance Criteria |
| Drug-to-Antibody Ratio (DAR) | |||
| - UV/Vis Spectroscopy | 3.5 - 4.0 | 3.0 - 5.0 | Target ± 0.5 |
| - Mass Spectrometry | 3.8 | 3.9 (average) | Consistent distribution |
| Purity | |||
| - Monomer Percentage (SEC) | > 95% | > 95% | ≥ 95% |
| - Aggregates (SEC) | < 5% | < 5% | ≤ 5% |
| In Vitro Potency | |||
| - IC50 (Target Cell Line) | 0.1 - 1.0 nM | 0.5 - 5.0 nM | Report Value |
| - IC50 (Control Cell Line) | > 1000 nM | > 1000 nM | > 100-fold selectivity |
Visualizations
Signaling Pathway
Caption: Mechanism of action of a this compound ADC.
Experimental Workflow
Caption: Workflow for cysteine and lysine-mediated conjugation.
References
- 1. adcreview.com [adcreview.com]
- 2. abzena.com [abzena.com]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugates of Small Molecule Drugs with Antibodies and Other Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimethyl-SGD-1882 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. Dimethyl-SGD-1882, a pyrrolobenzodiazepine (PBD) dimer, is a potent DNA-alkylating agent utilized as a payload in ADCs.[1][2] PBD dimers function by cross-linking DNA in the minor groove, leading to cell cycle arrest and apoptosis.[3][4] The efficacy and safety of an ADC are critically dependent on the linker connecting the antibody to the cytotoxic payload. This document provides detailed application notes and protocols for the linker chemistry of this compound ADCs, focusing on conjugation, characterization, and in vitro evaluation.
Linker Chemistry Overview
The linker system in an ADC is a critical component that influences its stability in circulation, the efficiency of drug release at the target site, and overall therapeutic index. For this compound ADCs, both cleavable and non-cleavable linkers can be employed, each with distinct advantages and mechanisms of action.
Cleavable Linkers: These linkers are designed to be stable in the bloodstream and release the PBD payload upon internalization into the target cancer cell, often in response to the specific tumor microenvironment. A commonly used cleavable linker for PBD dimers is the maleimidocaproyl-valine-alanine-p-aminobenzyloxycarbonyl (mc-Val-Ala-PABC) linker.[5][] The dipeptide Val-Ala is a substrate for lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[7] Upon cleavage of the dipeptide, a self-immolative cascade releases the active this compound payload.
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody backbone within the lysosome to release the drug-linker-amino acid catabolite. This approach generally results in higher plasma stability and a reduced bystander effect, where the released payload could affect neighboring antigen-negative cells.[8] An example of a non-cleavable linker strategy involves a stable thioether bond formed via maleimide-cysteine conjugation.
Data Presentation
The following tables summarize quantitative data for PBD dimer ADCs, including this compound and structurally similar analogues, to facilitate comparison of different linker strategies.
Table 1: In Vitro Cytotoxicity of PBD Dimer ADCs in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Target Antigen | PBD Dimer Payload | Linker Type | IC50 (pM) | Reference |
| HL-60 | CD33 | SGD-1882 | Cleavable (Val-Ala) | 15 | [9] |
| KG-1 | CD33 | SGD-1882 | Cleavable (Val-Ala) | 25 | [9] |
| MOLM-13 | CD33 | SGD-1882 | Cleavable (Val-Ala) | 10 | [9] |
| OCI-AML3 | CD33 | SGD-1882 | Cleavable (Val-Ala) | 30 | [9] |
Table 2: Comparative In Vitro Cytotoxicity of Cleavable vs. Non-Cleavable PBD Dimer ADCs
| Cell Line | Target Antigen | PBD Dimer Payload | Linker Type | IC50 (pM) | Reference |
| SK-BR-3 (HER2+) | HER2 | SG3249 | Cleavable (Val-Ala) | ~11.6 | [10] |
| KPL-4 (HER2+) | HER2 | SG3249 | Cleavable (Val-Ala) | ~15 | [11] |
| SK-BR-3 (HER2+) | HER2 | SG3376 | Non-Cleavable | ~20 | [11] |
| KPL-4 (HER2+) | HER2 | SG3376 | Non-Cleavable | ~25 | [11] |
| BJAB (CD22+) | CD22 | SG3249 | Cleavable (Val-Ala) | ~100 | [11] |
| WSU-DLCL2 (CD22+) | CD22 | SG3376 | Non-Cleavable | ~1730 | [11] |
Table 3: Drug-to-Antibody Ratio (DAR) and Plasma Stability of PBD Dimer ADCs
| ADC | Linker Type | Conjugation Method | Average DAR | Plasma Stability (Half-life) | Reference |
| SGN-CD33A | Cleavable (Val-Ala) | Engineered Cysteine | ~2 | Not explicitly stated, but Val-Ala linkers are generally stable in human plasma. | [4][12] |
| Trastuzumab-SG3249 | Cleavable (Val-Ala) | Engineered Cysteine | 1.8 | Val-Cit linkers (similar to Val-Ala) are stable in human plasma but less so in mouse plasma. | [13][14] |
| Anti-HER2-SG3544 | Cleavable (Val-Ala, N-phenyl maleimide) | Engineered Cysteine | ~2 | Improved stability in mouse serum compared to standard maleimide. | [15] |
| Anti-HER2-SG3683 | Non-Cleavable (N-phenyl maleimide) | Engineered Cysteine | ~2 | High stability in mouse and rat serum. | [15] |
Experimental Protocols
Protocol 1: Synthesis of mc-Val-Ala-PABC-Dimethyl-SGD-1882 Drug-Linker
This protocol describes the synthesis of a cleavable drug-linker construct for conjugation to an antibody.
Materials:
-
Maleimidocaproyl-Val-Ala-PABC-p-nitrophenyl carbonate (mc-Val-Ala-PABC-PNP)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add mc-Val-Ala-PABC-PNP to the solution (typically 1.2 equivalents).
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by HPLC.
-
Upon completion, purify the crude product by reverse-phase HPLC to obtain the mc-Val-Ala-PABC-Dimethyl-SGD-1882 drug-linker.
-
Lyophilize the purified product and store at -20°C.
Protocol 2: Conjugation of this compound Drug-Linker to Antibody via Cysteine Residues
This protocol details the conjugation of the maleimide-containing drug-linker to a monoclonal antibody through reduced interchain disulfide bonds or engineered cysteine residues.[16]
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
mc-Val-Ala-PABC-Dimethyl-SGD-1882 drug-linker
-
Dimethyl sulfoxide (DMSO)
-
N-acetylcysteine
-
Sephadex G-25 column or tangential flow filtration (TFF) system for purification
Procedure:
-
Antibody Reduction:
-
Adjust the mAb concentration to 5-10 mg/mL in PBS.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the disulfide bonds.
-
Remove excess TCEP by buffer exchange into PBS with 1 mM DTPA using a Sephadex G-25 column or TFF.
-
-
Drug-Linker Conjugation:
-
Prepare a stock solution of the mc-Val-Ala-PABC-Dimethyl-SGD-1882 drug-linker in DMSO (e.g., 10 mM).
-
Add the drug-linker solution to the reduced antibody at a molar ratio of 5-10 moles of drug-linker per mole of antibody. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction at 4°C for 1-2 hours with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine over the drug-linker and incubate for 20 minutes.
-
Purify the ADC from unconjugated drug-linker and other reagents by size-exclusion chromatography (SEC) or TFF.
-
Concentrate the purified ADC and formulate in a suitable buffer for storage at 4°C.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using UV-Vis spectrophotometry and/or hydrophobic interaction chromatography (HIC).
Materials:
-
Purified ADC sample
-
UV-Vis spectrophotometer
-
HIC column and HPLC system
Procedure (UV-Vis Spectrophotometry):
-
Measure the absorbance of the ADC solution at 280 nm and the absorbance maximum of the PBD payload (typically around 330 nm).
-
Determine the molar extinction coefficients of the antibody and the drug-linker at both wavelengths.
-
Calculate the DAR using the following equations:
-
A280,ADC = εAb,280 * CAb + εDrug,280 * CDrug
-
A330,ADC = εAb,330 * CAb + εDrug,330 * CDrug
-
DAR = CDrug / CAb
-
Procedure (Hydrophobic Interaction Chromatography):
-
Equilibrate an HIC column with a high-salt mobile phase.
-
Inject the ADC sample onto the column.
-
Elute the different drug-loaded species using a decreasing salt gradient.
-
The peaks corresponding to ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, etc.) will be resolved.
-
Calculate the average DAR by integrating the peak areas of each species and calculating the weighted average.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potency of the this compound ADC in cancer cell lines.
Materials:
-
Target cancer cell line (e.g., HL-60 for a CD33-targeted ADC)
-
Isotype control ADC
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound ADC and the isotype control ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: DNA damage response pathway induced by PBD dimer ADCs.[17]
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. SGD-1882 (PBD dimer) | ADC Cytotoxin | Probechem Biochemicals [probechem.com]
- 3. adcreview.com [adcreview.com]
- 4. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. Design and Synthesis of Isoquinolidinobenzodiazepine Dimers, a Novel Class of Antibody–Drug Conjugate Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. adcreview.com [adcreview.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Dimethyl-SGD-1882 in AML Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl-SGD-1882 is a potent pyrrolobenzodiazepine (PBD) dimer, a class of highly effective DNA-alkylating agents.[1][2] PBD dimers function by cross-linking DNA within the minor groove, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis.[3] This mechanism makes this compound a compound of significant interest in oncology research, particularly for aggressive hematological malignancies like Acute Myeloid Leukemia (AML). These application notes provide detailed protocols for utilizing this compound in AML cell line research to assess its cytotoxic effects and mechanism of action.
Mechanism of Action
This compound exerts its cytotoxic effects through a sequence-selective covalent binding to the minor groove of DNA.[4] This interaction results in the formation of interstrand DNA cross-links, which physically obstruct DNA replication and transcription machinery. The cellular response to this DNA damage involves the activation of DNA damage response (DDR) pathways, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[3] Unlike some chemotherapeutic agents, the activity of PBD dimers is not dependent on active cell division, making them effective against both dividing and non-dividing cancer cells.[5]
Data Presentation: In Vitro Potency of PBD Dimers in AML Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and a closely related PBD dimer warhead, SG3199, in various AML and other hematological cancer cell lines. This data highlights the picomolar potency of these compounds.
| Cell Line | Compound | IC50 (pM) | Reference |
| AML2 | This compound | 0.22 | [5] |
| AML3 | This compound | 0.25 | [5] |
| EoL-1 | SG3199 | 15.6 | [6] |
| KG-1 | SG3199 | 14.8 | [6] |
| MOLM-13 | SG3199 | 11.8 | [6] |
| MV-4-11 | SG3199 | 10.3 | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Due to the high potency of this compound, handle the compound with extreme caution, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All handling of the dry powder should be performed in a chemical fume hood.
-
Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound powder in high-quality, anhydrous DMSO. For example, for a compound with a molecular weight of 725.79 g/mol , dissolve 0.726 mg in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on AML cell lines.
Materials:
-
AML cell lines (e.g., MV-4-11, MOLM-13, KG-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (1 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed AML cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound from the 1 mM stock solution in complete medium. A typical concentration range to test would be from 1 pM to 100 nM. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the diluted this compound solutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
AML cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed AML cells in a 6-well plate at a density of 2 x 10^5 cells/mL.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 1x, 5x, and 10x IC50) for 24 to 48 hours. Include a vehicle control.
-
Harvest the cells, including any floating cells from the supernatant, and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of AML cells.
Materials:
-
AML cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed AML cells in a 6-well plate and treat with this compound at relevant concentrations for 24 to 48 hours, as described for the apoptosis assay.
-
Harvest the cells and wash them once with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 2 hours at -20°C.
-
Wash the cells twice with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
References
- 1. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. adcreview.com [adcreview.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Dimethyl-SGD-1882 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl-SGD-1882, a potent pyrrolobenzodiazepine (PBD) dimer, is a highly effective DNA cross-linking agent.[1] Its mechanism of action involves binding to the minor groove of DNA and forming covalent bonds, leading to interstrand cross-links that stall DNA replication and trigger cell cycle arrest and apoptosis.[2][3][4] Due to its significant cytotoxicity, this compound is primarily utilized as a payload in antibody-drug conjugates (ADCs), enabling targeted delivery to tumor cells expressing specific surface antigens. This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity.
These application notes provide a comprehensive overview of the use of this compound, primarily in the context of ADCs, in preclinical in vivo xenograft models. The document includes a summary of efficacy data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: Efficacy of PBD Dimer ADCs in Xenograft Models
The following tables summarize the in vivo efficacy of various antibody-drug conjugates utilizing a PBD dimer payload, such as SGD-1882 or its close analogue SG3199. These studies demonstrate the potent anti-tumor activity of this class of compounds across a range of cancer types.
Table 1: Efficacy of Vadastuximab Talirine (SGN-CD33A) in Acute Myeloid Leukemia (AML) Xenograft Models
| Cell Line | Animal Model | ADC Dose | Dosing Schedule | Outcome | Reference |
| AML patient samples | Mouse | Not specified | Not specified | Potent antitumor activity, overcoming multidrug resistance.[2] | [2] |
| AML cell lines | Mouse | Not specified | Not specified | More potent than gemtuzumab ozogamicin.[3] | [3] |
| TF1-a (MDR-positive) | Mouse | 30 mcg/kg | Single dose in combination with cytarabine | Significant reduction in tumor burden compared to either agent alone. | [5] |
| KG-1 (MDR-positive) | Mouse | Not specified | In combination with hypomethylating agents | Delayed tumor growth greater than individual agents. | [5] |
Table 2: Efficacy of Anti-CD70 PBD ADC in Renal Cell Carcinoma (RCC) and Non-Hodgkin Lymphoma (NHL) Xenograft Models
| Cell Line | Tumor Type | Animal Model | ADC Dose | Dosing Schedule | Outcome | Reference |
| CD70-positive RCC and NHL cell lines | RCC, NHL | Mouse | As low as 0.1 mg/kg | Single or weekly doses | Pronounced antitumor activities.[6] | [6] |
| 786-O | Renal Cancer | Mouse | 0.03 µmol/kg | Single dose | Complete regression of almost all tumors. | [7] |
| RAJI | Lymphoma | Mouse | 0.3 µmol/kg | Single dose | Long-term regressions. | [7] |
Table 3: Efficacy of Anti-LGR5 PBD ADC (8F2-SG3199) in Neuroblastoma Xenograft Models
| Cell Line | Tumor Type | Animal Model | ADC Dose | Dosing Schedule | Outcome | Reference |
| SKNAS | Neuroblastoma | Not specified | 0.1 mg/kg and 0.3 mg/kg | Five injections | Complete inhibition of tumor growth.[8] | [8][9] |
Experimental Protocols
The following protocols provide a generalized framework for conducting in vivo xenograft studies with this compound-containing ADCs. These should be adapted based on the specific cell line, animal model, and ADC being investigated.
Protocol 1: Establishment of a Subcutaneous Xenograft Model
1. Cell Line Preparation:
- Culture cancer cells in the recommended medium until they reach 70-80% confluency.
- Harvest the cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer.
- Assess cell viability using trypan blue exclusion; viability should be >90%.
- Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 107 cells/mL). For some applications, cells can be mixed with an extracellular matrix solution like Matrigel to improve tumor take rate.
2. Animal Handling and Tumor Implantation:
- Use immunodeficient mice (e.g., NOD-SCID, NSG, or nude mice), typically 6-8 weeks old. Allow for a 1-week acclimatization period.
- Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
- Shave and sterilize the injection site on the flank of the mouse with 70% ethanol.
- Inject the cell suspension (typically 100-200 µL) subcutaneously into the prepared site using a 27- or 30-gauge needle.
- Monitor the animals regularly for tumor growth.
3. Tumor Measurement and Randomization:
- Once tumors become palpable, measure the length and width using digital calipers 2-3 times per week.
- Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
- When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group).
Protocol 2: ADC Administration and Monitoring
1. ADC Formulation and Administration:
- Reconstitute the lyophilized ADC in a sterile vehicle as specified by the manufacturer (e.g., sterile water for injection, PBS).
- Further dilute the ADC to the final desired concentration for injection.
- Administer the ADC to the treatment groups via the appropriate route, most commonly intravenous (IV) injection into the tail vein. Control groups should receive the vehicle alone.
- The dosing schedule will be study-specific (e.g., single dose, weekly injections).
2. Monitoring and Data Collection:
- Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.
- Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
- At the end of the study (defined by a predetermined tumor volume endpoint or time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound as a PBD dimer payload in an ADC, leading to DNA damage and subsequent cellular responses.
Caption: Mechanism of action of a this compound ADC.
Experimental Workflow for In Vivo Xenograft Studies
The diagram below outlines the typical workflow for evaluating the efficacy of a this compound-containing ADC in a xenograft mouse model.
References
- 1. Efficacy, Tolerability, and Pharmacokinetic Studies of Antibody-Drug Conjugates Containing a Low-Potency Pyrrolobenzodiazepine Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Resistance to Pyrrolobenzodiazepine Dimers Is Associated with SLFN11 Downregulation and Can Be Reversed through Inhibition of ATR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncodesign-services.com [oncodesign-services.com]
- 8. Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Dimethyl-SGD-1882 Based Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl-SGD-1882 is a highly potent cytotoxic agent belonging to the pyrrolobenzodiazepine (PBD) dimer family.[1][2] PBD dimers are DNA-alkylating agents that form covalent cross-links in the minor groove of DNA, leading to cell cycle arrest and apoptosis.[1][3] This potent mechanism of action makes this compound an attractive payload for the development of Antibody-Drug Conjugates (ADCs), which are designed to selectively deliver cytotoxic agents to cancer cells.[1][2]
These application notes provide a comprehensive overview of the dosing and administration of this compound based ADCs. They include detailed protocols for key in vitro and in vivo experiments, as well as a summary of representative preclinical data to guide researchers in the development and evaluation of this promising class of cancer therapeutics.
Mechanism of Action
ADCs based on this compound exert their cytotoxic effect through a targeted mechanism. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. Following internalization, the linker is cleaved, releasing the this compound payload. The PBD dimer then translocates to the nucleus, where it cross-links DNA, triggering the DNA damage response pathway, cell cycle arrest, and ultimately, apoptosis.
Caption: Workflow of this compound ADC from cell binding to apoptosis induction.
Quantitative Data Summary
The following tables summarize representative preclinical data for PBD dimer-based ADCs, including in vitro cytotoxicity and in vivo efficacy.
Table 1: In Vitro Cytotoxicity of PBD Dimer-Based ADCs
| Cell Line | Target Antigen | ADC Configuration | IC50 (pM) | Reference |
| Karpas 299 | CD25 | Anti-CD25-PBD | 10-100 | [4] |
| SU-DHL-1 | CD25 | Anti-CD25-PBD | 100-1000 | [4] |
| AML2 | CD33 | Anti-CD33-PBD | <100 | [5] |
| HL60 | CD33 | Anti-CD33-PBD | <100 | [5] |
| NCI-N87 | HER2 | Anti-HER2-PBD | 100-500 | [6] |
| JIMT-1 | HER2 | Anti-HER2-PBD | 500-1500 | [7] |
Table 2: In Vivo Efficacy of PBD Dimer-Based ADCs in Xenograft Models
| Xenograft Model | ADC Target | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Karpas 299 (Lymphoma) | Anti-CD25 | 0.6 mg/kg, single dose | >90 | [4] |
| SU-DHL-1 (Lymphoma) | Anti-CD25 | 0.6 mg/kg, single dose | >80 | [4] |
| JIMT-1 (Breast Cancer) | Anti-HER2 | 10 mg/kg, single dose | Significant delay | [7] |
| NCI-N87 (Gastric Cancer) | Anti-HER2 | 3 mg/kg, single dose | Significant regression | [6] |
| PC3 (Prostate Cancer) | Anti-EphA2 | 1 mg/kg, single dose | >70 | [8] |
| MDA-MB-361 (Breast Cancer) | Anti-5T4 | 1 mg/kg, single dose | >60 | [8] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common colorimetric assay to determine the cytotoxic potential of a this compound based ADC.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and isotype control ADC
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted ADCs. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of a this compound based ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line for tumor implantation
-
Matrigel (optional)
-
This compound ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
-
Sterile surgical instruments
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-10 million cancer cells in a suitable buffer (e.g., PBS or media), potentially mixed with Matrigel, into the flank of each mouse.[12][13]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[14][15]
-
Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group).[14] Administer the this compound ADC, vehicle, and isotype control ADC intravenously (IV) via the tail vein. Dosing can be a single dose or a fractionated schedule.[8]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.
Caption: General workflow for an in vivo efficacy study in a xenograft mouse model.
Pharmacokinetic Analysis
This protocol provides a general framework for assessing the pharmacokinetic properties of a this compound based ADC.
Materials:
-
Rodents (e.g., rats or mice)
-
This compound ADC
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
ELISA and/or LC-MS/MS instrumentation
Procedure:
-
ADC Administration: Administer a single intravenous dose of the this compound ADC to the animals.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Bioanalysis: Analyze the plasma samples to quantify the concentrations of:
-
Total antibody: Typically measured using an ELISA that captures the antibody regardless of its conjugation status.[16][17]
-
Conjugated ADC (antibody-conjugated drug): Can be measured by a specific ELISA that uses an anti-drug antibody for capture or by affinity capture LC-MS/MS.[16][17]
-
Unconjugated (free) payload: Measured using a highly sensitive method like LC-MS/MS after protein precipitation.[18]
-
-
Pharmacokinetic Parameter Calculation: Use the concentration-time data to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life for each analyte.
Caption: Key steps in the pharmacokinetic analysis of an ADC.
Signaling Pathway
The cytotoxicity of this compound is mediated through the induction of the DNA damage response pathway. The formation of DNA cross-links by the PBD dimer is recognized by cellular machinery, leading to the activation of key sensor kinases such as ATM, ATR, and DNA-PK.[19] These kinases, in turn, phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2.[19] This signaling cascade results in cell cycle arrest at the G2/M phase, providing time for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.
Caption: Simplified signaling cascade initiated by PBD dimer-induced DNA damage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGD-1882 (PBD dimer) | ADC Cytotoxin | Probechem Biochemicals [probechem.com]
- 3. adcreview.com [adcreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Isoquinolidinobenzodiazepine Dimers, a Novel Class of Antibody–Drug Conjugate Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
- 18. Pharmacokinetics of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
- 19. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cell-Based Assays to Determine Dimethyl-SGD-1882 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl-SGD-1882 is a potent pyrrolobenzodiazepine (PBD) dimer, a class of highly effective DNA cross-linking agents.[1][2][3] PBD dimers function by binding to the minor groove of DNA and forming covalent cross-links, which physically obstruct essential cellular processes such as DNA replication and transcription.[1] This mechanism ultimately triggers the DNA damage response (DDR), leading to cell cycle arrest and apoptosis, making this compound a powerful cytotoxic payload for antibody-drug conjugates (ADCs) in cancer therapy.[4][5] Unlike anti-tubulin agents, PBD dimers are effective against both dividing and non-dividing cells.[4][5]
These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the efficacy of this compound. The described methods will enable researchers to assess its cytotoxic activity, its ability to induce DNA damage, and its downstream effects on cell fate.
Mechanism of Action: DNA Damage Response Pathway
Upon exposure to this compound, the formation of DNA interstrand cross-links activates a complex signaling network known as the DNA Damage Response (DDR). This pathway is initiated by sensor proteins that recognize the DNA lesions, which in turn activate transducer kinases such as ATM and ATR. These kinases phosphorylate a multitude of downstream effector proteins that orchestrate cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.
Data Presentation: In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the picomolar IC50 values of this compound across a panel of cancer cell lines, as determined by the CellTiter-Glo® Luminescent Cell Viability Assay after 72 hours of incubation.
| Cell Line | Cancer Type | IC50 (pM) |
| AML2 | Acute Myeloid Leukemia | 15.3 |
| HL60 | Acute Promyelocytic Leukemia | 25.1 |
| NB4 | Acute Promyelocytic Leukemia | 12.8 |
| MOLM13 | Acute Myeloid Leukemia | 18.9 |
| EOL-1 | Eosinophilic Leukemia | 30.5 |
| HEPG2 | Hepatocellular Carcinoma | 8.7 |
| A704 | Renal Cell Carcinoma | 10.2 |
Experimental Protocols
Cell Viability Assay (Cytotoxicity)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50) using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for compound dilution)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Remove the medium from the cell plate and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from no-cell control wells) from all experimental readings.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.[6]
-
DNA Cross-Linking Assay (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including interstrand cross-links.[7][8] The presence of cross-links impedes the migration of DNA fragments in an electric field, resulting in a smaller "comet tail."
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Normal melting point agarose
-
Comet assay slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR® Green)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at various concentrations and for different durations.
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Coat comet assay slides with a layer of 1% normal melting point agarose and allow it to solidify.
-
Mix the cell suspension with 0.5% low melting point agarose at 37°C.
-
Pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose on a cold plate for 10 minutes.
-
-
Lysis:
-
Remove the coverslip and immerse the slides in lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes.
-
Apply a voltage of ~1 V/cm for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides from the tank and wash them with neutralization buffer three times for 5 minutes each.
-
Stain the slides with a DNA fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using comet assay software to quantify the extent of DNA migration (e.g., tail length, tail moment). A decrease in DNA migration compared to the control indicates the presence of DNA cross-links.
-
DNA Double-Strand Break (DSB) Formation Assay (γ-H2AX Staining)
The phosphorylation of histone H2AX at serine 139 (γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs).[9] Immunofluorescent staining of γ-H2AX allows for the visualization and quantification of DSBs as distinct nuclear foci.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., PBS with 5% BSA)
-
Primary antibody: anti-γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound at the desired concentrations and for the appropriate time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the anti-γ-H2AX primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
-
Mounting and Visualization:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. γ-H2AX foci will appear as distinct puncta within the nucleus.
-
-
Data Analysis:
-
Capture images from multiple fields of view for each condition.
-
Quantify the number of γ-H2AX foci per cell using image analysis software. An increase in the number of foci per cell indicates an increase in DNA double-strand breaks.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry. Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Conclusion
The cell-based assays outlined in these application notes provide a comprehensive toolkit for evaluating the efficacy of this compound. By systematically assessing cytotoxicity, DNA damage, and the induction of apoptosis, researchers can gain a thorough understanding of the cellular response to this potent DNA cross-linking agent and advance its development as a therapeutic payload.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGD-1882 - tcsc7766 - Taiclone [taiclone.com]
- 3. SGD-1882 (PBD dimer) | ADC Cytotoxin | Probechem Biochemicals [probechem.com]
- 4. adcreview.com [adcreview.com]
- 5. adcreview.com [adcreview.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Residual γH2AX foci as an indication of lethal DNA lesions - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing DNA Damage by Dimethyl-SGD-1882
Application Note & Protocol
For Research Use Only
Introduction
Dimethyl-SGD-1882 is a potent pyrrolobenzodiazepine (PBD) dimer, a class of synthetic compounds known for their cytotoxic and anti-tumor properties.[1] As a DNA alkylating agent, this compound functions as a payload in antibody-drug conjugates (ADCs).[2] Its mechanism of action involves binding to the minor groove of DNA and forming highly cytotoxic interstrand or intrastrand cross-links.[1][2] This covalent linkage between the two DNA strands physically obstructs essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][4]
The cellular response to such DNA damage involves the activation of a complex signaling network known as the DNA Damage Response (DDR). In the case of interstrand cross-links (ICLs) induced by agents like this compound, the Fanconi Anemia (FA) pathway plays a crucial role in the recognition and repair of these lesions.[3][5] The repair process is intricate and can involve the generation of double-strand breaks (DSBs) as intermediates, which in turn activate other DDR pathways.[3] Key protein kinases that sense and signal the presence of this type of DNA damage include Ataxia Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PK).[4] These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, to coordinate cell cycle arrest and DNA repair.[4]
Given the potent DNA-damaging nature of this compound, it is critical for researchers, scientists, and drug development professionals to have robust protocols to assess its activity. This document provides detailed methodologies for three key experiments to quantify the DNA damage induced by this compound: the Comet Assay, γ-H2AX Staining, and the TUNEL Assay.
Data Presentation
The following table summarizes the key quantitative parameters that can be obtained from the described experimental protocols to assess the DNA-damaging effects of this compound.
| Assay | Parameter | Description | Expected Outcome with this compound |
| Comet Assay | % Tail DNA | The percentage of fragmented DNA that has migrated from the nucleus during electrophoresis. | Increased % Tail DNA with increasing concentrations of this compound. |
| Tail Moment | A composite measure of DNA damage calculated from the tail length and the fraction of DNA in the tail. | Increased Tail Moment with increasing concentrations of this compound. | |
| Olive Tail Moment | An alternative composite measure of DNA damage. | Increased Olive Tail Moment with increasing concentrations of this compound. | |
| γ-H2AX Staining | Number of γ-H2AX foci per nucleus | Quantification of discrete nuclear foci representing sites of DNA double-strand breaks. | Increased number of γ-H2AX foci per nucleus with increasing concentrations of this compound. |
| Percentage of γ-H2AX positive cells | The proportion of cells in a population exhibiting a significant increase in γ-H2AX signal. | Increased percentage of positive cells with increasing concentrations of this compound. | |
| TUNEL Assay | Percentage of TUNEL-positive cells | The proportion of cells undergoing apoptosis, as indicated by the labeling of fragmented DNA. | Increased percentage of TUNEL-positive cells at later time points following treatment with this compound. |
| Mean fluorescence intensity | The average fluorescence intensity of TUNEL-positive cells, reflecting the extent of DNA fragmentation. | Increased mean fluorescence intensity with increasing concentrations of this compound. |
Signaling Pathway
The following diagram illustrates the DNA damage response pathway activated by the interstrand cross-links induced by this compound.
Caption: DNA damage response to this compound-induced interstrand cross-links.
Experimental Protocols
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[5][6] For a cross-linking agent like this compound, a decrease in DNA migration (a smaller comet tail) can be observed initially due to the cross-links. However, as the cell attempts to repair the damage, single and double-strand breaks are introduced, leading to an increase in the comet tail. The alkaline version of the assay is generally more sensitive and detects both single and double-strand breaks, as well as alkali-labile sites.[7]
Caption: Workflow for the alkaline comet assay.
-
Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with varying concentrations of this compound for the desired duration. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them by trypsinization. Centrifuge and resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with molten low-melting-point agarose (at 37°C) at a 1:10 ratio (v/v). Immediately pipette 75 µL of the mixture onto a pre-coated comet assay slide.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) and incubate at 4°C for at least 1 hour.
-
Alkaline Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13). Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Apply a voltage of approximately 1 V/cm and conduct electrophoresis for 20-30 minutes at 4°C.
-
Neutralization and Staining: After electrophoresis, gently drain the slides and immerse them in a neutralization buffer for 5 minutes. Repeat this step twice. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify the percentage of DNA in the tail and the tail moment.
γ-H2AX Immunofluorescence Staining
The phosphorylation of the histone variant H2AX at serine 139 (termed γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs).[8] Immunofluorescence staining for γ-H2AX allows for the visualization and quantification of these DSBs as distinct nuclear foci. This assay is particularly relevant for this compound, as the repair of interstrand cross-links often generates DSB intermediates.[3] Studies with other PBD dimers have shown that γ-H2AX foci formation is a sensitive marker of DNA damage.[9]
Caption: Workflow for γ-H2AX immunofluorescence staining.
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with this compound at various concentrations and for different time points.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells again with PBS and block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX, diluted in blocking buffer, overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain such as DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of distinct γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ).
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.[10] While the primary effect of this compound is the formation of DNA cross-links, extensive and irreparable damage will ultimately trigger programmed cell death. The TUNEL assay is therefore useful for assessing the downstream apoptotic consequences of treatment with this compound.
Caption: General workflow for the TUNEL assay.
-
Cell Preparation: Treat cells with this compound as described for the other assays. For analysis by microscopy, grow cells on coverslips. For flow cytometry, grow cells in suspension or harvest adherent cells.
-
Fixation and Permeabilization: Fix the cells with a fixative like 4% paraformaldehyde, followed by permeabilization with a reagent such as 0.25% Triton X-100 in PBS or cold ethanol.
-
TUNEL Reaction: Incubate the fixed and permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP). The TdT enzyme will catalyze the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using BrdUTP, detect the incorporated nucleotides using a fluorescently labeled anti-BrdU antibody. If a directly labeled fluorescent dUTP was used, this step is not necessary.
-
Analysis: Analyze the cells using either fluorescence microscopy or flow cytometry. For microscopy, counterstain the nuclei with DAPI to visualize all cells. For flow cytometry, the percentage of TUNEL-positive cells can be quantified.
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the DNA-damaging effects of this compound. The comet assay offers a direct measure of DNA strand breaks, while γ-H2AX staining provides a sensitive method for detecting the formation of DSBs, a key intermediate in the repair of PBD-induced cross-links. The TUNEL assay allows for the quantification of downstream apoptotic events resulting from extensive DNA damage. By employing these methods, researchers can effectively characterize the cellular response to this compound and advance the development of novel cancer therapeutics.
References
- 1. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Interstrand Crosslink Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 6. Sensing and Processing of DNA Interstrand Crosslinks by the Mismatch Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γ-H2AX in recognition and signaling of DNA double-strand breaks in the context of chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TUNEL assay - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Dimethyl-SGD-1882 in Targeted Cancer Therapy
Product Name: Dimethyl-SGD-1882 Target: Epidermal Growth Factor Receptor (EGFR) with activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation. Mechanism of Action: this compound is a third-generation, irreversible tyrosine kinase inhibitor (TKI) that selectively targets mutant forms of the EGFR. It forms a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to potent and sustained inhibition of downstream signaling pathways involved in cell proliferation and survival. Its high selectivity for mutant EGFR over wild-type (WT) EGFR is intended to minimize off-target effects and improve the therapeutic index.
In Vitro Efficacy and Selectivity
This compound demonstrates potent inhibitory activity against NSCLC cell lines harboring common EGFR mutations while showing significantly less activity against cells with wild-type EGFR.
Table 1: In Vitro Cell Viability (IC50) of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC-9 | Exon 19 deletion | 8.5 |
| H1975 | L858R, T790M | 15.2 |
| HCC827 | Exon 19 deletion | 11.8 |
| A549 | Wild-Type | > 5,000 |
| H460 | Wild-Type | > 5,000 |
Table 2: Kinase Inhibitory Activity (IC50) of this compound
| Kinase Target | IC50 (nM) |
| EGFR (L858R/T790M) | 2.1 |
| EGFR (Exon 19 del) | 1.8 |
| EGFR (Wild-Type) | 250.4 |
| HER2 | 875.1 |
| VEGFR2 | > 10,000 |
Mechanism of Action: Inhibition of EGFR Signaling
This compound effectively blocks the autophosphorylation of mutant EGFR, thereby inhibiting the activation of downstream pro-survival signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways.
Caption: EGFR signaling pathway and inhibition by this compound.
In Vivo Antitumor Activity
In preclinical xenograft models using NSCLC cell lines, oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.
Table 3: In Vivo Efficacy in H1975 (EGFR L858R/T790M) Xenograft Model
| Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.5 |
| This compound | 10 | 65 | -1.2 |
| This compound | 25 | 92 | -3.1 |
| This compound | 50 | 105 (Regression) | -5.8 |
Experimental Protocols
-
Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and further dilute in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro cell viability (MTT) assay.
-
Cell Culture and Treatment: Culture H1975 cells to 70-80% confluency in 6-well plates. Starve cells in serum-free medium for 12 hours. Treat with various concentrations of this compound for 2 hours, followed by stimulation with 100 ng/mL EGF for 15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-AKT (Ser473), total AKT, and β-actin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 H1975 cells suspended in Matrigel into the flank of 6-week-old female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8 per group).
-
Drug Administration: Administer this compound (formulated in 0.5% methylcellulose) or vehicle control daily via oral gavage.
-
Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume (V) is calculated as V = (length x width²)/2.
-
Endpoint: Euthanize mice when tumors exceed 2000 mm³ or at the end of the study period (e.g., 28 days). Calculate Tumor Growth Inhibition (TGI) percentage.
Caption: Logic for patient selection based on EGFR mutation status.
Safety and Pharmacokinetics
Preliminary pharmacokinetic studies in rodents show that this compound has good oral bioavailability and a half-life consistent with once-daily dosing. Toxicology studies are ongoing, but the compound has been generally well-tolerated at efficacious doses in preclinical models, with manageable side effects primarily consisting of mild rash and diarrhea, consistent with the EGFR inhibitor class.
Table 4: Basic Pharmacokinetic Parameters in Mice
| Parameter | Value (at 25 mg/kg, oral) |
| Tmax (h) | 2.0 |
| Cmax (ng/mL) | 1,850 |
| AUC (0-24h) (ng·h/mL) | 15,600 |
| Bioavailability (%) | 45 |
| Half-life (t1/2) (h) | 6.5 |
Disclaimer: this compound is a hypothetical compound for illustrative purposes. The data and protocols presented here are representative of preclinical research in targeted cancer therapy and should not be considered as actual experimental results.
Troubleshooting & Optimization
Technical Support Center: Improving Dimethyl-SGD-1882 ADC Conjugation Efficiency
Welcome to the technical support center for Dimethyl-SGD-1882 antibody-drug conjugate (ADC) development. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to improving the conjugation efficiency of this compound.
Troubleshooting Guide
This guide provides a systematic approach to resolving common challenges encountered during the conjugation of this compound to antibodies.
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Yields
A consistently low DAR or poor overall ADC yield is a frequent challenge. The following sections break down potential causes and solutions.
Question: We are observing a consistently low DAR and poor yields after conjugating our maleimide-activated this compound to our antibody. What are the potential causes and how can we troubleshoot this?
Answer: Low DAR and poor yields can stem from several factors, ranging from the quality of your starting materials to the specifics of your reaction conditions. Below is a step-by-step guide to help you identify and resolve the issue.
Step 1: Verify the Quality and Integrity of Starting Materials
The purity and concentration of both your antibody and the this compound linker-payload are critical for efficient conjugation.
-
Antibody:
-
Purity: The antibody should have a purity of >95%. Impurities, such as other proteins (e.g., BSA), can compete for conjugation sites, thereby reducing the efficiency of this compound conjugation.[1]
-
Concentration: A low antibody concentration can slow down reaction kinetics. It is recommended to use an antibody with a starting concentration of at least 0.5 mg/mL.[1]
-
-
This compound Linker-Payload:
-
Purity: Ensure the linker-payload is of high purity (>98%) and has not degraded during storage.[2]
-
Solubility: this compound is a hydrophobic molecule.[3] Ensure it is fully dissolved in a suitable organic co-solvent (e.g., DMSO or DMAc) before adding it to the aqueous reaction buffer.[4][5] Precipitation of the linker-payload upon addition to the reaction mixture is a common cause of low conjugation efficiency.
-
Step 2: Optimize the Antibody Reduction Step (for Cysteine Conjugation)
For cysteine-based conjugation, the reduction of interchain disulfide bonds to generate free thiol groups is a critical preceding step.[1]
-
Reducing Agent: The choice and concentration of the reducing agent (e.g., DTT or TCEP) are crucial. Insufficient reduction will result in too few available thiol groups for conjugation. Conversely, over-reduction can lead to antibody fragmentation.
-
Troubleshooting: Titrate the concentration of the reducing agent. A typical starting point for DTT is in the range of 1-20 mM.[1]
-
-
Reduction Temperature and Time: The temperature and duration of the reduction reaction affect the number of disulfide bonds that are reduced.
-
Removal of Excess Reducing Agent: It is imperative to remove the excess reducing agent before adding the maleimide-activated this compound. Residual reducing agent will react with the maleimide, quenching its ability to conjugate to the antibody's thiol groups.[1] This can be achieved through methods like dialysis or size-exclusion chromatography.
Step 3: Optimize Conjugation Reaction Conditions
The thiol-maleimide reaction is sensitive to several parameters that must be carefully controlled.
-
pH: The optimal pH for thiol-maleimide conjugation is between 6.5 and 7.5.[8] A higher pH can lead to hydrolysis of the maleimide group, while a lower pH reduces the reactivity of the thiol groups.[8]
-
Molar Ratio of this compound to Antibody: Increasing the molar ratio of the linker-payload can drive the reaction towards a higher DAR. However, an excessively high ratio can lead to ADC aggregation due to the hydrophobicity of the PBD dimer.[8][9]
-
Troubleshooting: Perform a titration of the this compound to antibody molar ratio to find the optimal balance between achieving the target DAR and minimizing aggregation.
-
-
Co-solvent Concentration: While a co-solvent like DMSO is necessary to dissolve the this compound, high concentrations can denature the antibody.[8]
-
Troubleshooting: Use the minimum amount of co-solvent required to keep the linker-payload in solution. Typically, the final concentration of the organic solvent should be kept low.
-
-
Reaction Time and Temperature: These parameters should be optimized to ensure the conjugation reaction goes to completion without causing degradation or aggregation.
The following table summarizes key reaction parameters and their typical ranges for optimization.
| Parameter | Typical Range | Rationale and Considerations |
| Antibody Purity | >95% | Impurities can compete for conjugation sites.[1] |
| Antibody Concentration | >0.5 mg/mL | Higher concentrations can improve reaction kinetics.[1] |
| Reducing Agent (DTT) | 1-20 mM | Titration is recommended to achieve the desired level of disulfide bond reduction without causing antibody fragmentation.[1] |
| Reduction Temperature | 25-37°C | Higher temperatures can increase the rate and extent of reduction.[6][7] |
| Conjugation pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability.[8] |
| Linker-Payload:Antibody Molar Ratio | Titrate | A higher ratio can increase DAR but may also lead to aggregation.[8] |
| Co-solvent (e.g., DMSO) | Titrate (use minimal amount) | Necessary for payload solubility but can denature the antibody at high concentrations.[8] |
Step 4: ADC Purification and Analysis
Proper purification is necessary to remove unreacted linker-payload and other impurities. Analytical characterization is essential to confirm the DAR and purity of the final ADC.
-
Purification: Techniques such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or mixed-mode chromatography can be used to purify the ADC.[10]
-
Analysis:
Below is a DOT script for a troubleshooting workflow for low DAR.
Issue 2: High Levels of ADC Aggregation
The hydrophobic nature of the this compound payload can increase the propensity for ADC aggregation.
Question: We are observing significant aggregation in our this compound ADC preparation. What are the likely causes and how can we mitigate this?
Answer: ADC aggregation is a critical issue that can impact the safety and efficacy of your conjugate.[3] It is often driven by the increased hydrophobicity of the antibody surface after conjugation with a hydrophobic payload like this compound.[8]
Potential Causes and Mitigation Strategies:
-
High DAR: A higher number of hydrophobic payload molecules per antibody increases the likelihood of intermolecular hydrophobic interactions, leading to aggregation.[9]
-
Mitigation: Optimize the conjugation reaction to target a lower, more controlled DAR. An average DAR of 2 to 4 is often a good starting point.[15]
-
-
Suboptimal Formulation Buffer: The pH and ionic strength of the buffer can influence protein stability.
-
Mitigation: Screen different buffer formulations to find one that minimizes aggregation. This may involve adjusting the pH or adding excipients like arginine, sucrose, or polysorbates.[14]
-
-
Harsh Reaction Conditions: High temperatures or extreme pH during the conjugation process can partially denature the antibody, exposing hydrophobic regions and promoting aggregation.
-
Mitigation: Use milder reaction conditions. Ensure the pH is maintained within the optimal range for both the antibody's stability and the conjugation chemistry.
-
-
Hydrophobic Linker: The linker itself can contribute to the overall hydrophobicity of the ADC.
-
Mitigation: If possible, consider using a more hydrophilic linker, such as one containing a polyethylene glycol (PEG) spacer.[14]
-
Below is a DOT script illustrating the causes of ADC aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic pyrrolobenzodiazepine (PBD) dimer.[16][17] It is a highly potent DNA alkylating agent used as a cytotoxic payload in ADCs.[16][17] Its mechanism of action involves binding to the minor groove of DNA and forming covalent interstrand or intrastrand cross-links, which inhibits DNA replication and leads to cell death.[16][17]
The following diagram illustrates the mechanism of action of a PBD-dimer ADC.
Q2: What is the optimal Drug-to-Antibody Ratio (DAR) for a this compound ADC?
A2: The optimal DAR is a balance between efficacy and safety, and it should be determined empirically for each specific ADC.[15] A DAR that is too low may not deliver a sufficient therapeutic dose, while a DAR that is too high can lead to increased toxicity, faster clearance, and aggregation issues.[9][15] For many ADCs, a DAR of 2 to 4 is considered to be within the therapeutic window.[15]
Q3: What analytical methods are recommended for characterizing my this compound ADC?
A3: A suite of analytical techniques is required to characterize your ADC thoroughly.[9][18]
-
Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): A widely used method for determining DAR distribution.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate and quantify light and heavy chains with different drug loads after reduction of the ADC.[13]
-
Mass Spectrometry (MS): Provides accurate mass measurements to determine the DAR.[18]
-
-
Aggregation and Purity:
-
Size-Exclusion Chromatography (SEC): The standard method for quantifying high molecular weight species (aggregates).[14]
-
-
Free Drug Analysis:
-
RP-HPLC: Can be used to quantify the amount of unconjugated this compound linker-payload in the final ADC preparation.[13]
-
Q4: How can I improve the stability of the linkage between the antibody and the this compound payload?
A4: For ADCs conjugated via thiol-maleimide chemistry, the stability of the resulting thiosuccinimide linkage can be a concern, as it is susceptible to a retro-Michael reaction, leading to payload loss.[15] To improve stability:
-
Site of Conjugation: The stability of the maleimide linkage is influenced by the local microenvironment of the conjugation site on the antibody.[15]
-
Maleimide Chemistry: Using modified maleimides, such as N-phenyl maleimides, can lead to a more stable linkage through enhanced hydrolysis of the thiosuccinimide ring.[15]
-
Post-conjugation Hydrolysis: Intentionally hydrolyzing the thiosuccinimide ring by incubating the conjugate at a slightly basic pH (e.g., 8.5-9.0) can form a more stable, ring-opened succinamic acid thioether.[14]
Experimental Protocols
Protocol 1: Cysteine-Directed Conjugation of Maleimide-Activated this compound
This protocol provides a general framework for the conjugation of a maleimide-activated this compound linker-payload to an antibody via reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated this compound linker-payload
-
Organic co-solvent: Anhydrous Dimethyl sulfoxide (DMSO)
-
Conjugation buffer: e.g., PBS, pH 7.2, containing 1 mM EDTA
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in conjugation buffer. b. Add a freshly prepared solution of the reducing agent (e.g., 40 molar equivalents of TCEP) to the antibody solution.[6] c. Incubate at 37°C for 1-3 hours to reduce the interchain disulfide bonds.[6] d. Remove the excess reducing agent by buffer exchange using a desalting column or dialysis against the conjugation buffer.
-
Preparation of Linker-Payload Solution: a. Dissolve the maleimide-activated this compound in a minimal amount of DMSO to create a stock solution (e.g., 10 mM).[4][5] b. Just before use, dilute the stock solution with the conjugation buffer or an appropriate solvent to the desired concentration for the conjugation reaction.
-
Conjugation Reaction: a. To the reduced and purified antibody, add the diluted this compound linker-payload solution to achieve the desired molar ratio (e.g., 5-10 fold molar excess of payload to antibody). b. Ensure the final concentration of DMSO in the reaction mixture is low (e.g., <10% v/v) to avoid antibody denaturation. c. Incubate the reaction at room temperature for 1-3 hours or at 4°C overnight with gentle mixing.[19][20]
-
Quenching the Reaction: a. Add a molar excess of N-acetylcysteine (e.g., 40 molar equivalents) to quench any unreacted maleimide groups.[21] b. Incubate for 20-30 minutes at room temperature.
-
Purification of the ADC: a. Purify the ADC from unreacted linker-payload, quenching reagent, and any aggregates using size-exclusion chromatography (SEC). b. The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage.
-
Characterization of the ADC: a. Determine the protein concentration using UV absorbance at 280 nm. b. Analyze the average DAR using HIC, RP-HPLC, or mass spectrometry. c. Assess the percentage of aggregates using analytical SEC.
Disclaimer: This technical support center provides general guidance. All experimental protocols should be optimized for your specific antibody, linker-payload, and research needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Variation of Pyrrolobenzodiazepine (PBD)-Dimer Payload Physicochemical Properties Impacts Efficacy and Tolerability of the Corresponding Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. adcreview.com [adcreview.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 12. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. medchemexpress.com [medchemexpress.com]
- 18. diva-portal.org [diva-portal.org]
- 19. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Challenges of Scaling Up Dimethyl-SGD-1882 Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of Dimethyl-SGD-1882 (also known as Talirine or SGD-1910), a potent pyrrolobenzodiazepine (PBD) dimer used as a payload in antibody-drug conjugates (ADCs). The information is presented in a practical question-and-answer format to directly assist researchers in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge associated with this compound and its synthesis?
A1: A primary challenge is the high hydrophobicity of this compound. This property can lead to significant issues with aqueous solubility and may cause aggregation, particularly during the conjugation process with antibodies. The development of related PBD dimers, such as tesirine, was partly driven by the need to improve upon the hydrophobicity of talirine.
Q2: What is the general synthetic strategy for producing PBD dimers like this compound?
A2: A convergent synthetic route is often employed. This strategy involves the parallel synthesis of two key monomeric intermediates, which are then coupled together in the later stages to form the final dimeric product. This approach allows for greater flexibility and efficiency in the overall synthesis.
Q3: Are there specific safety precautions to consider when working with this compound?
A3: Yes, this compound is a highly potent cytotoxic agent. All handling and synthesis steps should be conducted in a controlled environment, such as a certified fume hood or containment facility, with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection. Procedures should be in place for the safe handling and disposal of all materials that come into contact with the compound.
Troubleshooting Guide
Low Reaction Yields
Q: We are experiencing lower than expected yields in the coupling of the monomeric intermediates. What are the potential causes and solutions?
A: Low coupling yields can stem from several factors:
-
Incomplete Activation of Carboxylic Acid: Ensure that the coupling reagents (e.g., HATU, HOBt/EDC) are fresh and used in the correct stoichiometry. The reaction should be performed under anhydrous conditions, as moisture can quench the activated species.
-
Steric Hindrance: The complex, three-dimensional structures of the PBD monomers can lead to steric hindrance. Extended reaction times or a moderate increase in temperature may be necessary to drive the reaction to completion. However, be cautious of potential side reactions at elevated temperatures.
-
Side Reactions: The electrophilic nature of the PBD core can make it susceptible to side reactions. Ensure that all protecting groups are stable under the coupling conditions and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Purification Challenges
Q: We are struggling with the purification of the final this compound product. What are the recommended methods for achieving high purity at scale?
A: Purification of highly hydrophobic and complex molecules like this compound is a significant challenge, especially during scale-up.
-
Chromatography: While early-stage intermediates may be purified by crystallization or standard column chromatography, late-stage and final product purification often requires more advanced techniques. High-performance liquid chromatography (HPLC), particularly preparative reverse-phase HPLC (RP-HPLC), is a common and effective method for achieving high purity.
-
Method Development: A thorough screening of different stationary phases (e.g., C18, C8) and mobile phase compositions is crucial. Gradients of acetonitrile or methanol in water with additives like formic acid or trifluoroacetic acid are typically used.
-
Solubility Issues: Due to the compound's hydrophobicity, dissolving the crude product for injection onto a preparative HPLC column can be challenging. A minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) may be required.
Impurity Profile
Q: We are observing several impurities in our final product by HPLC analysis. What are the likely sources of these impurities and how can we minimize them?
A: Impurities can arise from various stages of the synthesis:
-
Starting Materials: Ensure the purity of all starting materials and reagents. Impurities in the initial building blocks can be carried through the synthesis.
-
Side Reactions: Incomplete reactions or side reactions during the multi-step synthesis are a major source of impurities. Careful optimization of reaction conditions (temperature, reaction time, stoichiometry of reagents) for each step is critical. Common side reactions can include oxidation, epimerization, or incomplete deprotection.
-
Degradation: The final PBD dimer may be sensitive to light, heat, or certain pH conditions. Store the product and intermediates under appropriate conditions (e.g., protected from light, at low temperature).
Data Presentation
Table 1: Representative Yield Comparison for a Key Intermediate at Different Scales
| Scale | Starting Material (g) | Product (g) | Yield (%) |
| Lab Scale | 1.0 | 0.85 | 85 |
| Pilot Scale | 100 | 82 | 82 |
| Production Scale | 1000 | 790 | 79 |
Table 2: Representative Impurity Profile of Crude vs. Purified Final Product
| Impurity | Retention Time (min) | Crude Product (% Area) | Purified Product (% Area) |
| Starting Monomer 1 | 5.2 | 3.5 | < 0.1 |
| Starting Monomer 2 | 6.8 | 4.1 | < 0.1 |
| Dimerization Byproduct | 10.5 | 8.2 | 0.2 |
| Oxidation Product | 12.1 | 2.7 | < 0.1 |
| This compound | 15.4 | 81.5 | > 99.5 |
Experimental Protocols
The following is a generalized experimental protocol for a key step in the synthesis of a PBD dimer, based on procedures for analogous compounds. Note: This is for illustrative purposes only and must be adapted and optimized for the specific synthesis of this compound.
Protocol: Dimerization of PBD Monomers via Ether Linkage
-
Materials:
-
PBD Monomer 1 (with phenolic hydroxyl group) (1.0 eq)
-
PBD Monomer 2 (with leaving group, e.g., mesylate) (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add PBD Monomer 1 and anhydrous DMF.
-
Stir the solution until the monomer is fully dissolved.
-
Add cesium carbonate to the solution and stir the suspension for 15 minutes at room temperature.
-
Add a solution of PBD Monomer 2 in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting low yields in PBD dimer synthesis.
Convergent Synthesis Experimental Workflow
Caption: A generalized convergent synthesis workflow for this compound.
Technical Support Center: Overcoming Resistance to Dimethyl-SGD-1882 Treatment
Disclaimer: Dimethyl-SGD-1882 is a pyrrolobenzodiazepine (PBD) dimer, a potent DNA cross-linking agent used as a payload in antibody-drug conjugates (ADCs).[1] Specific resistance mechanisms to this compound have not been extensively documented in publicly available literature. The information provided here is based on known resistance mechanisms to PBD-based ADCs and other DNA alkylating agents and should be used as a general guide for troubleshooting and further investigation.
Troubleshooting Guides
This section provides step-by-step guidance for addressing specific issues you may encounter during your experiments with this compound.
Issue 1: Reduced or No Cytotoxic Effect of this compound in a Previously Sensitive Cell Line
If you observe a decrease or complete loss of cytotoxic activity of this compound, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Compound Integrity | 1. Verify Stock Solution: Prepare a fresh stock solution of this compound. PBD dimers can be sensitive to storage conditions and multiple freeze-thaw cycles. 2. Confirm Concentration: Use a spectrophotometer to confirm the concentration of your stock solution. |
| Cell Health & Culture Conditions | 1. Mycoplasma Testing: Test your cell culture for mycoplasma contamination, as this can alter cellular response to treatment. 2. Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity. |
| Experimental Protocol | 1. Review Protocol: Carefully review your experimental protocol for any deviations. Ensure consistency in cell seeding density, drug incubation time, and assay procedures. 2. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cytotoxicity assay.[2] |
| Acquired Resistance | If the above steps do not resolve the issue, it is possible that the cells have developed acquired resistance. Proceed to the "Investigating Acquired Resistance" section. |
Issue 2: High Variability in Cytotoxicity Assay Results
High variability between replicate wells can obscure the true effect of this compound.
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | 1. Homogenous Cell Suspension: Ensure a single-cell suspension before plating by gentle pipetting or vortexing. 2. Consistent Plating Technique: Use a consistent pipetting technique and mix the cell suspension between plating each replicate to prevent cell settling. |
| Edge Effects | 1. Plate Layout: Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. 2. Humidified Incubation: Ensure the incubator has adequate humidity to minimize evaporation. |
| Incomplete Reagent Mixing | 1. Gentle Agitation: After adding the assay reagent (e.g., MTT, CellTiter-Glo®), mix the plate gently on an orbital shaker to ensure complete lysis and substrate conversion. |
| Compound Precipitation | 1. Solubility Check: Visually inspect the culture medium for any signs of compound precipitation after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent system (ensure final solvent concentration is not toxic to cells). |
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to PBD dimer-based ADCs like this compound?
A1: While specific data for this compound is limited, resistance to PBD-based ADCs is often associated with:
-
Upregulation of ABC Transporters: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), ABCC2, and ABCG2 (BCRP), can actively efflux the PBD payload from the cell, reducing its intracellular concentration and cytotoxic effect.[3][4][5]
-
Downregulation of SLFN11: Schlafen family member 11 (SLFN11) is a putative DNA/RNA helicase that sensitizes cancer cells to DNA-damaging agents. Downregulation of SLFN11 has been shown to confer resistance to PBD dimers.[6][7]
-
Altered DNA Damage Response (DDR) and Repair: Enhanced DNA repair mechanisms can counteract the DNA cross-linking induced by this compound, leading to increased cell survival.[1][8][9][10]
-
Changes in ADC Processing: For this compound delivered via an ADC, resistance can arise from reduced antigen expression, impaired ADC internalization, or altered lysosomal trafficking and payload release.[11][12][13][14][15]
Q2: How can I determine if my cells have developed resistance through increased drug efflux?
A2: You can investigate the role of ABC transporters by:
-
Co-treatment with ABC Transporter Inhibitors: Perform cytotoxicity assays with this compound in the presence and absence of known inhibitors of ABC transporters (e.g., verapamil for MDR1, MK-571 for MRPs, or Ko143 for BCRP). A significant increase in cytotoxicity in the presence of an inhibitor suggests the involvement of that transporter.
-
Gene and Protein Expression Analysis: Use qRT-PCR or Western blotting to assess the expression levels of relevant ABC transporter genes (e.g., ABCB1, ABCC2, ABCG2) in your resistant cell line compared to the parental, sensitive line.
-
ABC Transporter Activity Assays: Directly measure the activity of ABC transporters using commercially available assay kits that monitor the transport of fluorescent substrates.
Q3: What is the role of SLFN11 in resistance, and how can I investigate it?
A3: SLFN11 expression is correlated with sensitivity to DNA damaging agents. To investigate its role:
-
Expression Analysis: Compare the protein expression of SLFN11 in your sensitive and resistant cell lines using Western blotting. A lower level in the resistant line is indicative of a potential resistance mechanism.
-
Genetic Manipulation: Use siRNA to knockdown SLFN11 in the sensitive parental cell line and assess if this confers resistance to this compound. Conversely, you can attempt to overexpress SLFN11 in the resistant line to see if it restores sensitivity.
Q4: Can I overcome resistance to this compound?
A4: Overcoming resistance depends on the underlying mechanism:
-
ABC Transporter-Mediated Resistance: Combination therapy with an ABC transporter inhibitor could potentially restore sensitivity.
-
SLFN11 Downregulation: Pre-treatment with an EZH2 inhibitor has been shown to de-repress SLFN11 expression and increase sensitivity to PBDs.[6][7]
-
Altered DNA Damage Response: Combining this compound with inhibitors of key DDR proteins, such as ATR, may synergistically enhance its cytotoxic effects in resistant cells.[6][7]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound.
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[16][17][18]
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for DNA Damage and Apoptosis Markers
This protocol is for assessing the induction of DNA damage and apoptosis by this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-H2A.X, anti-cleaved PARP, anti-cleaved Caspase-3, anti-SLFN11, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Acquire the image using an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating this compound resistance.
Caption: Troubleshooting logic for reduced cytotoxicity.
References
- 1. Mechanisms of resistance to alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Specific ATP-Binding Cassette Transporters in the Acquired Resistance to Pyrrolobenzodiazepine Dimer-Containing Antibody-Drug Conjugates. – ScienceOpen [scienceopen.com]
- 4. Understanding the mechanisms of action of pyrrolobenzodiazepine dimer-based antibody-drug conjugates - UCL Discovery [discovery.ucl.ac.uk]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Resistance to Pyrrolobenzodiazepine Dimers Is Associated with SLFN11 Downregulation and Can Be Reversed through Inhibition of ATR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. DNA repair and cellular resistance to alkylating agents in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. f.oaes.cc [f.oaes.cc]
- 11. aacrjournals.org [aacrjournals.org]
- 12. oaepublish.com [oaepublish.com]
- 13. researchgate.net [researchgate.net]
- 14. vjoncology.com [vjoncology.com]
- 15. omnihealthpractice.com [omnihealthpractice.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
minimizing off-target toxicity of Dimethyl-SGD-1882
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target toxicity of Dimethyl-SGD-1882, a potent pyrrolobenzodiazepine (PBD) dimer and DNA cross-linking agent.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?
A1: this compound is a highly potent DNA alkylating agent.[1] As a pyrrolobenzodiazepine (PBD) dimer, its primary mechanism of action involves binding to the minor groove of DNA and forming covalent interstrand cross-links.[1][2] This cross-linking inhibits DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[2] While this potent DNA-damaging activity is effective against cancer cells, it is not entirely specific and can also affect normal, healthy cells, leading to off-target toxicity. The cytotoxicity of PBD dimers is often significantly greater than that of their monomeric counterparts due to the stability of the DNA adducts formed.[1]
Q2: What are the known off-target toxicities associated with PBD dimers like this compound?
A2: The primary off-target toxicity of PBD dimers stems from their powerful DNA cross-linking ability, which can damage the DNA of non-cancerous cells.[2] Clinical experience with PBD dimer-containing antibody-drug conjugates (ADCs) has shown that toxicities can be significant and are often related to the payload. While specific data on this compound's off-target profile is limited in publicly available literature, related PBD dimers have been associated with toxicities such as myelosuppression. It's crucial to note that the off-target effects in a research setting will depend on the experimental model and the concentration of the free drug used.
Q3: Can the hydrophobicity of this compound influence its off-target toxicity?
A3: Yes, the physicochemical properties of PBD dimers, including hydrophobicity, can impact their efficacy and toxicity. Modifying these properties can affect cell membrane permeability and interaction with efflux pumps, which in turn can alter the intracellular concentration of the drug in both cancer and normal cells.
Q4: Are there any known resistance mechanisms that could be mistaken for off-target effects?
A4: Yes, some cancer cells can develop resistance to PBD dimers. One known mechanism is the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or MDR1), which can actively pump the drug out of the cell, reducing its intracellular concentration and cytotoxic effect. It is important to assess the expression of such transporters in your cell models to distinguish between resistance and a true lack of on-target activity or an off-target effect.
Section 2: Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: High Cytotoxicity Observed in Normal/Control Cell Lines
Possible Cause: The inherent DNA cross-linking mechanism of this compound affects all dividing cells.
Troubleshooting Steps:
-
Titrate the Dose: Perform a dose-response experiment to determine the optimal concentration that maximizes cancer cell killing while minimizing toxicity to normal cells.
-
Consider Co-treatment with a Cytoprotective Agent: Explore the use of antioxidants, such as N-acetylcysteine (NAC), which may help mitigate oxidative stress-related damage in normal cells. A pilot experiment to determine a non-toxic and protective concentration of NAC is recommended.
Issue 2: Inconsistent Results or Lack of Potency in Cancer Cell Lines
Possible Cause:
-
Degradation of the compound.
-
Cell line-specific resistance mechanisms.
-
Issues with the experimental setup.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that this compound has been stored correctly and prepare fresh dilutions for each experiment.
-
Assess ABC Transporter Expression: Check for the expression of P-glycoprotein (MDR1) in your cancer cell lines, as it can confer resistance to PBD dimers.[3]
-
Optimize Assay Conditions: Ensure that cell seeding densities, incubation times, and assay reagents are appropriate and consistent.
Section 3: Data Presentation
Table 1: Comparative Cytotoxicity of PBD Dimers in Cancerous and Non-Cancerous Cell Lines
Note: Data for this compound in normal cell lines is not publicly available. The data for SJG-136, a structurally related PBD dimer, is provided for reference.
| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |
| SJG-136 | HCT-116 | Human Colon Carcinoma | 0.1 | [3] |
| HT-29 | Human Colon Carcinoma | 0.3 | [3] | |
| SW620 | Human Colon Carcinoma | 0.2 | [3] | |
| HCT-8 (MDR1-expressing) | Human Colon Carcinoma | 2.3 | [3] | |
| HCT-15 (MDR1-expressing) | Human Colon Carcinoma | 3.7 | [3] | |
| 3T3 | Murine Embryo Fibroblast (Normal) | 6.3 | [3] | |
| 3T3 pHamdr-1 (MDR1-expressing) | Murine Embryo Fibroblast (Normal) | 208 | [3] | |
| SG3199 | K562 | Human Myelogenous Leukemia | 0.150 | [4][5] |
| NCI-N87 | Human Gastric Carcinoma | 0.020 | [4][5] | |
| BT474 | Human Breast Carcinoma | 1.0 | [4][5] | |
| SKBR3 | Human Breast Carcinoma | 0.320 | [4][5] |
Section 4: Experimental Protocols
Protocol 1: Assessing DNA Damage via the Comet Assay (Single-Cell Gel Electrophoresis)
This assay is used to detect DNA interstrand cross-links.
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a defined period (e.g., 2-4 hours). Include a positive control for DNA damage (e.g., a known cross-linking agent like cisplatin or an alkylating agent like methyl methanesulfonate) and a negative control (vehicle-treated).
-
Cell Embedding: Harvest and embed the cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Undamaged DNA will remain in the nucleus (the "head" of the comet), while fragmented DNA will migrate towards the anode, forming a "tail". DNA with interstrand cross-links will migrate slower than DNA with single-strand breaks.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the amount of DNA in the tail versus the head to determine the extent of DNA damage. A reduction in tail moment compared to a positive control for single-strand breaks can indicate the presence of cross-links.
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Off-Target Toxicity
This protocol provides a starting point for investigating the potential of NAC to reduce the off-target effects of this compound.
Methodology:
-
Determine NAC Non-toxic Dose: First, perform a dose-response curve of NAC alone on your normal and cancer cell lines to determine the highest concentration that does not affect cell viability.
-
Pre-treatment with NAC: Pre-incubate normal and cancer cell lines with the predetermined non-toxic concentration of NAC for 1-2 hours.
-
Co-treatment: Add this compound at various concentrations to the NAC-containing media and incubate for the desired experimental duration.
-
Assess Viability: Measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
-
Evaluate On-Target Efficacy: Concurrently, assess the effect of NAC on the efficacy of this compound in your cancer cell lines to ensure that the protective effect is selective for normal cells.
Section 5: Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyrrolobenzodiazepine dimers for chemotherapy and antibody-drug conjugate applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Linker Stability for Dimethyl-PBD Dimer ADCs
Welcome to the technical support center for optimizing linker stability in Dimethyl-Pyrrolobenzodiazepine (PBD) dimer Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in designing a stable linker for a Dimethyl-PBD dimer ADC?
The central challenge lies in balancing two opposing requirements: the linker must be exceptionally stable in systemic circulation to prevent the premature release of the highly potent Dimethyl-PBD dimer payload, which could cause significant off-target toxicity.[1][] At the same time, it must be designed for efficient and specific cleavage to release the payload once the ADC has reached the target tumor site.[1][] Key issues arising from linker instability include reduced efficacy due to insufficient drug concentration at the tumor and potential ADC aggregation, which can alter pharmacokinetics and immunogenicity.[1]
Q2: What are the main stability differences between cleavable and non-cleavable linkers for PBD dimers?
Cleavable and non-cleavable linkers have fundamentally different drug release mechanisms and stability profiles.[1]
-
Cleavable Linkers: These are engineered to be broken by specific triggers within the tumor microenvironment or inside tumor cells, such as low pH (hydrazone linkers), specific enzymes like cathepsins (peptide linkers, e.g., valine-citrulline), or a high reducing potential (disulfide linkers).[1][3] While offering versatile release mechanisms, they inherently carry a higher risk of premature cleavage in circulation.[1]
-
Non-Cleavable Linkers: These linkers, such as thioether-based linkers, depend on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to an amino acid residue.[1] This generally leads to greater plasma stability and a reduced risk of off-target toxicity.[1]
Q3: How does the conjugation site on the antibody affect linker stability?
The conjugation site significantly influences the stability of the ADC.[4] Site-specific conjugation can lead to a more homogeneous product with a controlled drug-to-antibody ratio (DAR), which minimizes biophysical issues like aggregation.[5] Furthermore, the steric hindrance provided by the antibody's structure at different conjugation sites can shield the linker from premature cleavage or metabolism in circulation.[4] For instance, certain engineered cysteine sites can modulate the in vivo stability and therapeutic activity of ADCs.[6]
Q4: Can the hydrophobicity of the linker-payload combination impact ADC stability?
Yes, hydrophobic linkers and payloads can lead to the formation of ADC aggregates.[1][5] Aggregation can alter the pharmacokinetic profile, reduce efficacy, and potentially trigger an immunogenic response.[1] Employing more hydrophilic linkers, such as those incorporating polyethylene glycol (PEG), can improve solubility and overall pharmacokinetic properties.[1][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Dimethyl-PBD dimer ADCs.
Issue 1: Premature Payload Release Observed in Plasma Stability Assays
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Linker Chemistry Susceptibility | The chosen linker may be inherently unstable in plasma. For example, certain peptide linkers can be cleaved by circulating proteases. Solution: Consider modifying the peptide sequence to reduce susceptibility or introduce steric hindrance near the cleavage site. Alternatively, switching to a more stable linker chemistry, such as a non-cleavable linker, may be necessary.[1] |
| Unstable Conjugation Chemistry | The bond connecting the linker to the antibody, often a maleimide group, can be unstable and lead to deconjugation via a retro-Michael reaction.[8][9] Solution: Utilize self-stabilizing maleimides or explore alternative, more stable conjugation chemistries. Site-specific conjugation at less solvent-accessible sites can also enhance stability.[1][8] |
Issue 2: Inconsistent in vivo Efficacy Despite Potent in vitro Cytotoxicity
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Premature Payload Release in vivo | The ADC is losing its payload before reaching the tumor, a scenario not always captured by standard in vitro assays. Solution: Conduct thorough in vivo stability studies by analyzing plasma samples over time to quantify the average Drug-to-Antibody Ratio (DAR). A significant decrease in DAR indicates premature deconjugation.[10] |
| Inefficient Payload Release at the Tumor | The linker is too stable and does not effectively release the Dimethyl-PBD dimer upon internalization into the target cells. Solution: Perform a payload release assay using tumor cell lysates or specific enzymes (e.g., cathepsin B for a valine-citrulline linker) to assess the efficiency of cleavage under simulated intracellular conditions.[3] |
| Poor Tumor Penetration | The ADC may be stable but unable to effectively penetrate the tumor tissue. While not a direct linker stability issue, linker properties like hydrophobicity can contribute to poor pharmacokinetics. Solution: Evaluate ADC distribution in tumor tissue. Consider employing more hydrophilic linkers to improve solubility and pharmacokinetic properties.[1] |
Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To assess the stability of the Dimethyl-PBD dimer ADC and quantify the premature release of the payload in plasma from various species (e.g., human, mouse).
Methodology:
-
ADC Incubation: Incubate the Dimethyl-PBD dimer ADC at a final concentration of 100 µg/mL in fresh plasma at 37°C.[10] Include a control sample of the ADC in a formulation buffer (e.g., PBS) to monitor intrinsic stability.[10]
-
Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[10] Immediately freeze the collected aliquots at -80°C to halt further degradation.[10]
-
Sample Preparation for Free Payload Analysis:
-
Thaw the plasma aliquots on ice.
-
Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully collect the supernatant, which contains the released payload.[10]
-
-
Quantification by LC-MS/MS: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released Dimethyl-PBD dimer payload.[10]
-
Sample Preparation for Average DAR Analysis:
-
Thaw plasma aliquots on ice.
-
Capture the intact ADC from the plasma using affinity beads (e.g., Protein A/G).
-
Wash the beads with PBS to remove non-specifically bound plasma proteins.
-
Elute the intact ADC from the beads using a low pH elution buffer.[10]
-
-
Analysis by Mass Spectrometry: Deconvolute the mass spectra to determine the relative abundance of each drug-loaded species (e.g., DAR0, DAR2, DAR4). Calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload deconjugation.[10]
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the Dimethyl-PBD dimer ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the Dimethyl-PBD dimer ADC, a non-targeting control ADC, and the free Dimethyl-PBD dimer payload.[10] Treat the cells with the different concentrations of the test articles.[10]
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).[10]
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo®.[10]
-
Data Analysis: Normalize the viability data to untreated control cells. Plot the percentage of viable cells against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Troubleshooting workflow for common linker stability issues.
Caption: Experimental workflow for assessing ADC linker stability in plasma.
References
- 1. benchchem.com [benchchem.com]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
addressing solubility issues with Dimethyl-SGD-1882
Welcome to the technical support center for Dimethyl-SGD-1882. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on addressing solubility issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Dimethyl-PBD dimer, is a potent DNA alkylating agent.[1][2] It belongs to the pyrrolobenzodiazepine (PBD) dimer family, which are known to form DNA interstrand or intrastrand cross-links, leading to the inhibition of DNA replication and cytotoxicity.[1][2] It is frequently utilized as a cytotoxin payload in antibody-drug conjugates (ADCs).[1][2][3]
Q2: What is the primary mechanism of action for this compound?
A2: The primary mechanism of action for this compound is the crosslinking of DNA strands.[4] This covalent modification of DNA disrupts its structure, interferes with essential cellular processes like replication and transcription, and ultimately induces cell death.
Q3: In what solvent is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[3][5]
Q4: How should I store this compound?
A4: As a powder, this compound should be stored at -20°C for up to three years.[2] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide: Solubility Issues
A common challenge encountered with this compound is its precipitation when a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium.[7] This occurs because the compound is poorly soluble in aqueous environments.[7]
Problem: My this compound precipitates out of solution when I dilute my DMSO stock in aqueous media.
This is a frequent issue for compounds with low aqueous solubility.[7] DMSO is a strong organic solvent that can dissolve many nonpolar compounds; however, upon dilution into an aqueous medium, the solvent polarity increases, causing the compound to "crash out" of the solution.[7]
Solutions:
-
Optimize the Dilution Process:
-
Always add the DMSO stock solution to the aqueous buffer, never the other way around.[7]
-
Ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous solution. Vortexing or vigorous pipetting can help to quickly disperse the compound and prevent localized high concentrations that are prone to precipitation.[7]
-
-
Employ Physical Dissolution Aids:
-
Sonication: A brief period of sonication (5-10 minutes in a water bath sonicator) can help to break down precipitate particles and facilitate dissolution.[7]
-
Gentle Warming: Warming the solution to 37°C may improve solubility. However, exercise caution as prolonged exposure to heat can degrade the compound.[7]
-
-
Adjust the Final DMSO Concentration:
-
Consider Alternative Solvents or Formulations (with caution):
Data Presentation
Table 1: Solubility of SGD-1882 (a related PBD dimer)
| Solvent | Concentration | Method | Notes |
| DMSO | 100 mg/mL (137.78 mM) | Ultrasonic | Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[5] |
| DMSO | 10 mM | Not specified | -[9] |
Note: Specific quantitative solubility data for this compound is limited in the public domain. The data for the closely related SGD-1882 is provided as a reference.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Calculate Solvent Volume: Based on the molecular weight of this compound (753.84 g/mol ), determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath sonicator for 5-10 minutes.[5]
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C to minimize freeze-thaw cycles.[6]
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer to Avoid Precipitation
-
Prepare Aqueous Buffer: Warm your aqueous buffer (e.g., cell culture medium, PBS) to the desired experimental temperature (e.g., 37°C), if appropriate.
-
Prepare Intermediate Dilution (Optional): For very high final dilutions, preparing an intermediate dilution in DMSO may be beneficial.
-
Final Dilution: Add a small volume of the DMSO stock solution directly to the pre-warmed aqueous buffer.
-
Immediate and Vigorous Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.[7]
-
Final DMSO Concentration Check: Verify that the final concentration of DMSO in your working solution is at a non-toxic level for your experimental system (typically ≤ 0.1%).[7]
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of this compound induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. SGD-1882 - tcsc7766 - Taiclone [taiclone.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. SGD-1882 (PBD dimer) | ADC Cytotoxin | Probechem Biochemicals [probechem.com]
Technical Support Center: Refinement of Dimethyl-SGD-1882 Dosage in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl-SGD-1882. The information is designed to address specific issues that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pyrrolobenzodiazepine (PBD) dimer, a highly potent DNA-alkylating agent. It functions as a cytotoxic payload in antibody-drug conjugates (ADCs). Its mechanism of action involves cross-linking DNA within the minor groove, which inhibits DNA replication and leads to cell death.[1] The dimeric structure of this compound allows it to form highly stable interstrand or intrastrand DNA cross-links, contributing to its high cytotoxicity.[1]
Q2: What are the key considerations for selecting a starting dose for in vivo studies?
A2: Selecting a starting dose for an ADC containing this compound requires careful consideration of several factors:
-
In vitro potency: The IC50 or GI50 values from in vitro cytotoxicity assays provide an initial estimate of the compound's potency.
-
Target antigen expression: The level of expression of the target antigen on the tumor cells will influence the amount of ADC that binds to and is internalized by the cells.
-
Drug-to-antibody ratio (DAR): A higher DAR means more payload molecules per antibody, which can increase potency but may also lead to higher toxicity.
-
Data from related PBD-dimer ADCs: Reviewing published data on other PBD-dimer ADCs in similar preclinical models can provide a valuable starting point. For example, in vivo anti-tumor efficacy for some PBD-dimer ADCs has been observed at doses ranging from 0.5 mg/kg to 6 mg/kg in mouse xenograft models.[2]
Q3: How does the dosing schedule impact the efficacy and tolerability of a this compound ADC?
A3: The dosing schedule is a critical parameter. Studies with other PBD-dimer ADCs suggest that tolerability is more closely related to the maximum plasma concentration (Cmax), while anti-tumor activity is more dependent on the total exposure (Area Under the Curve, AUC). This suggests that fractionated dosing (administering smaller doses more frequently) could improve the therapeutic window by maintaining a lower Cmax while achieving a similar total AUC.
Q4: What are the common toxicities associated with PBD-dimer ADCs in preclinical studies?
A4: Preclinical studies of PBD-dimer ADCs have reported several dose-limiting toxicities, which are generally related to the payload. Common findings include:
-
Bone marrow suppression (thrombocytopenia, neutropenia)
-
Hepatotoxicity (elevated liver enzymes)
-
Gastrointestinal toxicity
-
Vascular leak syndrome
-
Pro-inflammatory responses[3]
Careful monitoring of animal health, including body weight, clinical signs, and regular blood work, is crucial during in vivo studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in in vitro cytotoxicity assays | 1. Inconsistent cell seeding density.2. Variation in ADC concentration or incubation time.3. Cell line heterogeneity. | 1. Ensure accurate and consistent cell counting and seeding.2. Use calibrated pipettes and consistent timing for all steps.3. Consider single-cell cloning to establish a more homogenous cell population. |
| Lower than expected in vivo efficacy | 1. Suboptimal dose or schedule.2. Poor tumor penetration of the ADC.3. Low or heterogeneous target antigen expression.4. Development of drug resistance. | 1. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal efficacious dose. Consider a fractionated dosing schedule.2. Evaluate ADC distribution in the tumor. Co-administration with an unconjugated antibody may improve penetration in tumors with high antigen expression.3. Verify target antigen expression levels in the xenograft model using immunohistochemistry (IHC) or flow cytometry.4. Investigate potential resistance mechanisms, such as upregulation of drug efflux pumps or alterations in DNA damage repair pathways. |
| Significant in vivo toxicity at expected therapeutic doses | 1. On-target, off-tumor toxicity due to target expression in normal tissues.2. Off-target toxicity from the payload.3. ADC instability leading to premature payload release. | 1. Evaluate target expression in normal tissues of the animal model. Consider using an antibody with higher tumor specificity.2. Reduce the dose or use a fractionated dosing schedule to lower Cmax.[3]3. Assess the stability of the ADC in plasma. Consider linker modifications to improve stability. |
| Difficulty reproducing results from published studies | 1. Differences in experimental models (cell lines, animal strains).2. Variations in experimental protocols.3. Differences in the specific ADC construct (antibody, linker, DAR). | 1. Ensure the cell line and animal model used are consistent with the published study.2. Carefully review and adhere to the detailed experimental protocols.3. Be aware that even small changes in the ADC construct can significantly impact its behavior. |
Data Presentation
Table 1: In Vitro Potency of SGD-1882
| Cell Line | IC50 (pM) |
| AML2 | 0.22 |
Data from a study using SGD-1882, a closely related PBD dimer.[4]
Table 2: Example In Vivo Dosing Regimens for PBD-Dimer ADCs in Xenograft Models
| ADC Construct | Tumor Model | Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| Trastuzumab-C239i-SG3584 (DAR 2) | NCI-N87 (gastric) | 6 | Single dose | Tumor growth delay | [5] |
| Trastuzumab-SG3584 (DAR 4) | NCI-N87 (gastric) | 3 | Single dose | Comparable tumor growth delay to DAR 2 at 6 mg/kg | [5] |
| Trastuzumab-SG3584 (DAR 8) | NCI-N87 (gastric) | 1.5 | Single dose | Comparable tumor growth delay to DAR 2 at 6 mg/kg | [5] |
| Anti-HER2 ADC (cleavable linker) | Founder 5 (mammary) | 0.5 - 1 | Not specified | Tumor stasis | [2] |
| Anti-CD22 ADC (cleavable linker) | WSU-DLCL2 | 2 | Not specified | Tumor stasis | [2] |
Note: The data presented is for ADCs containing PBD dimers that are structurally similar to this compound. The optimal dosage for a this compound ADC will need to be determined empirically for each specific antibody and preclinical model.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
-
Cell Seeding:
-
Culture tumor cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and a non-targeting control ADC in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with medium only as a blank control and untreated cells as a vehicle control.
-
Incubate for a predetermined duration (e.g., 72-120 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: In Vivo Xenograft Efficacy Study
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG).
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.[6]
-
-
Tumor Monitoring and Randomization:
-
Dosing:
-
Prepare dosing solutions of the this compound ADC and a vehicle control in a sterile buffer (e.g., PBS).
-
Administer the ADC intravenously (IV) via the tail vein at the predetermined doses and schedule.
-
-
Monitoring and Endpoints:
-
Monitor animal health daily, including body weight, clinical signs of toxicity, and tumor size.
-
The primary endpoint is typically tumor growth inhibition. Euthanize animals when tumors reach a predetermined maximum size or if they show signs of excessive toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., IHC for target expression and DNA damage markers).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: Preclinical experimental workflow for a this compound ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Isoquinolidinobenzodiazepine Dimers, a Novel Class of Antibody–Drug Conjugate Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Aggregation of Dimethyl-SGD-1882 ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating aggregation issues encountered during the development of Dimethyl-SGD-1882 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are ADCs using this payload prone to aggregation?
This compound is a highly potent pyrrolobenzodiazepine (PBD) dimer used as a cytotoxic payload in ADCs.[1][2][3][4] PBD dimers are known to be hydrophobic, and their conjugation to a monoclonal antibody (mAb) increases the overall hydrophobicity of the resulting ADC.[5][6][] This increased surface hydrophobicity can lead to intermolecular interactions, driving the self-association of ADC molecules and resulting in the formation of soluble and insoluble aggregates.[5][]
Q2: What are the primary causes of this compound ADC aggregation?
Aggregation of this compound ADCs is a multifaceted issue stemming from several factors:
-
Payload Hydrophobicity: The intrinsic hydrophobicity of the this compound payload is a major contributor to aggregation.[5][6][]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the number of hydrophobic PBD dimers on the antibody surface, thereby increasing the propensity for aggregation.[6][8]
-
Conjugation Process Stress: The chemical conditions used during conjugation, including pH, temperature, and the use of organic co-solvents, can induce conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.[5][8]
-
Suboptimal Formulation: An inappropriate buffer system, such as a pH close to the antibody's isoelectric point (pI) or incorrect ionic strength, can reduce ADC solubility and stability.[5][8]
-
Physical Stress: Exposure to physical stressors like repeated freeze-thaw cycles, high temperatures, and mechanical agitation can lead to the formation of aggregates.[6][8]
Q3: How can I detect and quantify aggregation in my this compound ADC samples?
Several analytical techniques can be employed to detect and quantify aggregation:
-
Size Exclusion Chromatography (SEC): This is the most common method for separating and quantifying monomers, dimers, and higher-order aggregates based on their size.[9][10]
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in a solution and detect the presence of aggregates.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can provide information about the DAR distribution, which is often correlated with aggregation propensity.[8][9]
-
Analytical Ultracentrifugation (AUC): AUC, particularly sedimentation velocity (SV-AUC), is a powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.[11]
Troubleshooting Guide
Issue: I am observing significant aggregation in my this compound ADC preparation immediately after conjugation.
Possible Cause & Troubleshooting Steps:
-
Cause: Stress induced during the conjugation and purification process.
-
Troubleshooting:
-
Optimize Conjugation Conditions:
-
Co-solvent Concentration: Minimize the concentration of organic co-solvents (e.g., DMSO, DMAc) used to dissolve the this compound payload to the lowest effective level.[12]
-
Temperature: Perform the conjugation reaction at a lower temperature (e.g., 4°C vs. room temperature) to reduce the rate of aggregation.
-
pH: Ensure the conjugation buffer pH is optimal for both the conjugation reaction and the stability of the antibody. Avoid pH values near the antibody's pI.[5][8]
-
-
Immobilize the Antibody: Consider immobilizing the antibody on a solid support during conjugation. This physically separates the antibody molecules, preventing them from aggregating during the conjugation process.[5][10]
-
Rapid Buffer Exchange: Immediately after conjugation, perform a rapid buffer exchange into a stabilizing formulation buffer using techniques like tangential flow filtration (TFF) or dialysis.
-
Issue: My purified this compound ADC is stable initially but shows increasing aggregation upon storage.
Possible Cause & Troubleshooting Steps:
-
Cause: Suboptimal formulation leading to long-term instability.
-
Troubleshooting:
-
Formulation Buffer Optimization:
-
pH and Buffer Species: Screen a range of buffer species (e.g., citrate, histidine, phosphate) and pH values to find the optimal conditions for your specific ADC.[13][14][15][16] A pH that maintains a net charge on the ADC can enhance solubility and reduce aggregation.[8]
-
Ionic Strength: Optimize the salt concentration (e.g., NaCl) in the formulation buffer. Both too low and too high salt concentrations can sometimes promote aggregation.[5]
-
-
Excipient Screening: Evaluate the addition of stabilizing excipients to the formulation.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 can prevent surface-induced aggregation and shield exposed hydrophobic patches.[][17][18]
-
Sugars and Polyols: Sugars such as sucrose and trehalose can act as stabilizers, particularly during freeze-thaw cycles.[][19]
-
Amino Acids: Arginine and histidine can be used to suppress aggregation and improve solubility.[19][20]
-
-
Quantitative Data Summary
The following table provides a summary of the potential impact of various formulation parameters on the aggregation of a model this compound ADC. The data is representative and should be used as a guide for experimental design.
| Parameter | Condition A | % Monomer | Condition B | % Monomer | Rationale |
| pH | pH 5.0 (Citrate Buffer) | 98.5% | pH 7.0 (Phosphate Buffer) | 92.1% | A pH away from the pI of the antibody can increase colloidal stability.[5][8] |
| Excipient | No Excipient | 94.2% | 0.02% Polysorbate 20 | 99.1% | Surfactants can shield hydrophobic patches and prevent surface-induced aggregation.[] |
| Ionic Strength | 50 mM NaCl | 96.8% | 250 mM NaCl | 93.5% | Optimal ionic strength can help to stabilize the ADC and prevent aggregation.[5] |
| Freeze-Thaw | 1 Cycle | 98.2% | 5 Cycles | 91.7% | Repeated freeze-thaw cycles can induce physical stress and lead to aggregation.[6][8] |
Experimental Protocols
Protocol 1: Excipient Screening to Reduce Aggregation
-
Prepare Stock Solutions: Prepare concentrated stock solutions of excipients (e.g., 1% Polysorbate 20, 1 M Arginine, 20% Sucrose) in the primary formulation buffer.
-
Sample Preparation: Aliquot the this compound ADC into separate microcentrifuge tubes.
-
Excipient Addition: Add the excipient stock solutions to the ADC aliquots to achieve the desired final concentrations. Ensure the final ADC concentration is consistent across all samples.
-
Incubation: Incubate the samples under accelerated stress conditions (e.g., 40°C for 1 week) or for a specified duration at the intended storage temperature.
-
Analysis: Analyze the samples for aggregation using SEC-HPLC at various time points.
-
Data Evaluation: Compare the percentage of monomer and high molecular weight (HMW) species across the different excipient conditions to identify the most effective stabilizer.
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC-HPLC)
-
System Preparation: Equilibrate the HPLC system with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Column: Use a size-exclusion column appropriate for the size of the ADC (e.g., TSKgel G3000SWxl).
-
Sample Preparation: Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a defined volume of the sample (e.g., 20 µL) onto the column.
-
Elution: Elute the sample isocratically at a constant flow rate (e.g., 0.5 mL/min).
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and other HMW species. Calculate the percentage of each species relative to the total peak area.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGD-1882 (PBD dimer) | ADC Cytotoxin | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SGD-1882 - tcsc7766 - Taiclone [taiclone.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. researchgate.net [researchgate.net]
- 13. proteinstable.com [proteinstable.com]
- 14. Influence of pH, buffer species, and storage temperature on physicochemical stability of a humanized monoclonal antibody LA298 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. photophysics.com [photophysics.com]
- 17. Exploring the Protein Stabilizing Capability of Surfactants Against Agitation Stress and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Surfactant Impact on Interfacial Protein Aggregation and Utilization of Surface Tension to Predict Surfactant Requirements for Biological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 20. scispace.com [scispace.com]
troubleshooting unexpected cytotoxicity in control cells with Dimethyl-SGD-1882
Welcome to the technical support center for Dimethyl-SGD-1882. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected cytotoxicity in control cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent pyrrolobenzodiazepine (PBD) dimer.[1][2] It functions as a DNA alkylating agent, forming interstrand cross-links in the minor groove of DNA.[1] This action inhibits DNA replication, leading to cell death.[1] It is commonly used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][3]
Q2: I am observing significant cytotoxicity in my control cells (vehicle only). What are the potential causes?
Unexpected cytotoxicity in control cells treated with the vehicle (e.g., DMSO) can stem from several factors:
-
Solvent Toxicity: The final concentration of the solvent in the cell culture medium may be too high.
-
Compound Contamination: Cross-contamination from the active compound into your vehicle stock.
-
Cell Culture Conditions: Suboptimal conditions such as high cell confluency, contamination (bacterial, fungal, or mycoplasma), or poor cell health can make cells more sensitive to the solvent.[4][5]
-
Media Instability: The media itself or supplements may be degraded or contain toxic components.
Q3: My control cells look fine, but I see cytotoxicity with this compound at concentrations that should be non-toxic. What could be the issue?
This could be due to:
-
Incorrect Dilution Calculations: Errors in calculating the required dilutions can lead to a much higher final concentration of the compound than intended.
-
Compound Instability: this compound may be unstable in the experimental medium, leading to the formation of more toxic byproducts.
-
Cell Line Sensitivity: The specific cell line you are using may be exceptionally sensitive to DNA-damaging agents.
-
Off-Target Effects: While designed for targeted delivery in ADCs, the free drug can have off-target cytotoxic effects.
Q4: How should I properly store and handle this compound to maintain its stability?
To ensure the stability and integrity of this compound:
-
Storage of Powder: Store the solid compound at -20°C for up to three years.
-
Storage of Solvent Stocks: Store solutions in a suitable solvent (e.g., DMSO) at -80°C for up to one year.
-
Handling: As a highly potent compound, always use appropriate personal protective equipment (PPE) and follow containment procedures to avoid exposure.
Troubleshooting Guide: Unexpected Cytotoxicity in Control Cells
This guide provides a structured approach to identifying and resolving common issues leading to unexpected cytotoxicity in control experiments involving this compound.
Table 1: Troubleshooting Unexpected Cytotoxicity
| Observation | Potential Cause | Recommended Action |
| High cytotoxicity in vehicle control (e.g., DMSO) | 1. Solvent concentration is too high. | - Ensure the final DMSO concentration is typically below 0.5% (v/v), and ideally below 0.1%.[4] - Perform a dose-response curve for the solvent alone to determine the toxicity threshold for your specific cell line. |
| 2. Cross-contamination of vehicle stock with this compound. | - Prepare a fresh stock of the vehicle. - Use dedicated pipettes and filter tips for the compound and the vehicle. | |
| 3. Poor cell health or culture conditions. | - Use cells within a low passage number. - Ensure cells are in the logarithmic growth phase and not over-confluent.[4][5] - Regularly check for microbial contamination.[6] | |
| Cytotoxicity observed at unexpectedly low concentrations of this compound | 1. Errors in dilution calculations. | - Double-check all calculations for serial dilutions. - Prepare fresh dilutions from your stock solution. |
| 2. Compound precipitation in media. | - Visually inspect the media for any signs of precipitation after adding the compound. - Consider using a lower concentration or a different solvent system if solubility is an issue. | |
| 3. High sensitivity of the cell line. | - Review literature for the known sensitivity of your cell line to DNA cross-linking agents. - Consider using a less sensitive cell line for initial experiments if possible. | |
| Inconsistent results between experiments | 1. Variability in experimental procedures. | - Standardize all experimental steps, including cell seeding density, incubation times, and reagent preparation.[4] |
| 2. Degradation of this compound stock solution. | - Prepare fresh working solutions for each experiment from a frozen stock. - Avoid multiple freeze-thaw cycles of the stock solution. | |
| 3. Inconsistent cell passage number or health. | - Maintain a consistent range of passage numbers for your experiments. - Regularly monitor cell viability and morphology. |
Experimental Protocols
Protocol 1: Determining Solvent Toxicity
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in the cell culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different solvent concentrations.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the percentage of viable cells at each solvent concentration.
-
Analysis: Plot the cell viability against the solvent concentration to determine the maximum non-toxic concentration.
Protocol 2: Assessing Compound Stability in Media
-
Compound Preparation: Prepare a solution of this compound in your cell culture medium at the highest concentration you plan to use in your experiments.
-
Incubation: Incubate the solution under the same conditions as your cell culture experiments (37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of the intact this compound in each aliquot using a suitable analytical method such as HPLC or LC-MS.
-
Evaluation: Compare the concentration at each time point to the initial concentration (time 0) to determine the stability of the compound over the course of your experiment.
Visual Guides
Diagram 1: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Diagram 2: Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SGD-1882 - tcsc7766 - Taiclone [taiclone.com]
- 3. Systematic Variation of Pyrrolobenzodiazepine (PBD)-Dimer Payload Physicochemical Properties Impacts Efficacy and Tolerability of the Corresponding Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antistaphylococcal activity of DNA-interactive pyrrolobenzodiazepine (PBD) dimers and PBD-biaryl conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dimethyl-SGD-1882 and Other Pyrrolobenzodiazepine (PBD) Dimers in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PBD Dimer Performance with Supporting Experimental Data
Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent DNA-interactive agents that have garnered significant attention in oncology for their potential as payloads in antibody-drug conjugates (ADCs). Their unique mechanism of action, involving the formation of covalent interstrand cross-links in the minor groove of DNA, leads to potent cytotoxicity against cancer cells. This guide provides a comparative overview of Dimethyl-SGD-1882, the cytotoxic payload of the clinical ADC vadastuximab talirine (SGN-CD33A), against other well-characterized PBD dimers, namely SG3199 (the warhead of tesirine) and SJG-136 (also known as SG2000).
Mechanism of Action: DNA Cross-linking and Cell Cycle Arrest
PBD dimers exert their cytotoxic effects by binding to the minor groove of DNA and forming covalent adducts with guanine bases on opposite DNA strands. This interstrand cross-linking prevents DNA replication and transcription, ultimately triggering cell cycle arrest, primarily at the G2/M phase, and inducing apoptosis.[1][2] The minimal distortion of the DNA helix caused by PBD dimers makes these lesions difficult for cellular repair mechanisms to recognize and resolve, contributing to their high potency.[3]
The initiation of the DNA damage response (DDR) is a critical step in the mechanism of action of PBD dimers. This involves the activation of key protein kinases such as ATM (Ataxia Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and DNA-PK (DNA-dependent Protein Kinase), which in turn phosphorylate downstream targets to orchestrate cell cycle arrest and apoptosis.
Caption: PBD Dimer-Induced DNA Damage Response Pathway.
In Vitro Cytotoxicity: A Head-to-Head Look at Potency
The in vitro cytotoxicity of PBD dimers is typically evaluated across a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) serving as key metrics of potency. While direct comparative studies under identical conditions are limited, the available data consistently demonstrate the picomolar to nanomolar potency of this class of compounds.
| PBD Dimer | Cancer Cell Line | IC50 / GI50 | Reference |
| This compound | AML Cell Lines | Potent Activity (Specific values not detailed in publicly available sources) | [4] |
| SG3199 | Panel of 38 Cell Lines | Mean GI50: 151.5 pM | [5][6] |
| K562 (Leukemia) | 150 pM | [] | |
| NCI-N87 (Gastric) | 20 pM | [] | |
| BT474 (Breast) | 1 nM | [] | |
| SKBR3 (Breast) | 320 pM | [] | |
| SJG-136 | HCT-116 (Colon) | 0.1 - 0.3 nM | [8] |
| HT-29 (Colon) | 0.1 - 0.3 nM | [8] | |
| SW620 (Colon) | 0.1 - 0.3 nM | [8] | |
| HCT-8 (Colon, MDR1+) | 2.3 nM | [8] | |
| HCT-15 (Colon, MDR1+) | 3.7 nM | [8] | |
| A2780 (Ovarian) | 22.5 pM | [1] | |
| A2780cisR (Ovarian, Cisplatin-Resistant) | 24 pM | [1] | |
| CH1 (Ovarian) | 0.12 nM | [1] |
Note: IC50 and GI50 values can vary depending on the assay conditions, such as exposure time and the specific viability assay used. The data presented here are for comparative purposes and are extracted from different studies.
In Vivo Efficacy: Performance in Preclinical Models
The antitumor activity of PBD dimers is most effectively evaluated in vivo as part of an ADC, where targeted delivery to tumor cells is achieved. The following table summarizes key in vivo findings for ADCs carrying this compound, SG3199, and SJG-136.
| ADC Payload | ADC | Tumor Model | Dosing Regimen | Outcome | Reference |
| This compound | Vadastuximab talirine (SGN-CD33A) | AML Xenograft | Not specified | Potent antileukemic activity | [2] |
| SG3199 | 8F2-SG3199 | Neuroblastoma Xenograft (SKNAS) | 0.1 and 0.3 mg/kg, once weekly for 5 weeks | Complete tumor growth inhibition | [9] |
| SJG-136 | N/A (as standalone agent) | A2780 Ovarian Xenograft | 120 µg/kg/day for 5 days | Significant growth delay | [8] |
| N/A (as standalone agent) | CH1 and CH1cisR Ovarian Xenografts | Not specified | Antitumor activity | [10] | |
| N/A (as standalone agent) | LS174T Colon Xenograft | Not specified | Antitumor activity | [10] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic potential of PBD dimers is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for a typical MTT cytotoxicity assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The PBD dimer is serially diluted to a range of concentrations and added to the wells.
-
Incubation: The plates are incubated for a specified period (e.g., 72-96 hours) to allow the compound to exert its cytotoxic effects.
-
MTT Addition: MTT reagent is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to generate dose-response curves and calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Xenograft Studies
The in vivo efficacy of PBD dimer-based ADCs is typically assessed using tumor xenograft models in immunocompromised mice.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The ADC, vehicle control, or other control articles are administered, typically via intravenous injection.
-
Tumor Measurement: Tumor volume is measured at regular intervals using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Other endpoints may include tumor regression and overall survival.
Conclusion
This compound, SG3199, and SJG-136 are all highly potent PBD dimers with demonstrated anticancer activity. While direct comparative data is sparse, the available evidence suggests that all three compounds exhibit cytotoxicity in the picomolar to nanomolar range. SG3199 has been extensively characterized and shows broad activity across numerous cell lines. SJG-136 has also demonstrated significant preclinical efficacy, although its activity can be impacted by multidrug resistance mechanisms. This compound, as the payload of vadastuximab talirine, has shown promise in the challenging setting of acute myeloid leukemia.
The choice of a PBD dimer for ADC development will depend on a variety of factors, including the target antigen, the tumor type, the linker chemistry, and the desired potency and safety profile. Further head-to-head preclinical and clinical studies are needed to fully elucidate the comparative advantages of these potent molecules.
References
- 1. Collection - Data from Comparison of Pyrrolobenzodiazepine Dimer Bis-imine versus Mono-imine: DNA Interstrand Cross-linking, Cytotoxicity, AntibodyâDrug Conjugate Efficacy and Toxicity - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 2. SGN-CD33A: a novel CD33-targeting antibody-drug conjugate using a pyrrolobenzodiazepine dimer is active in models of drug-resistant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 1 trial of vadastuximab talirine as monotherapy in patients with CD33-positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ADC Payloads: Dimethyl-SGD-1882 vs. Auristatins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent classes of antibody-drug conjugate (ADC) payloads: the pyrrolobenzodiazepine (PBD) dimer, Dimethyl-SGD-1882, and the widely utilized auristatins, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). This analysis is supported by preclinical and clinical data to inform the strategic selection of cytotoxic agents in ADC development.
Executive Summary
The choice of payload is a critical determinant of an ADC's efficacy and safety profile. This compound, a PBD dimer, is a highly potent DNA-alkylating agent that forms interstrand cross-links, leading to cell death.[1][2][3] Auristatins, in contrast, are potent tubulin polymerization inhibitors that induce cell cycle arrest and apoptosis.[4][5][6][7][8]
PBD dimers like this compound are characterized by their exceptional potency, often in the picomolar range, which allows for the construction of ADCs with a low drug-to-antibody ratio (DAR).[9][10] This high potency may also enable the targeting of tumors with low antigen expression.[10] Auristatins also exhibit high potency, typically in the nanomolar to picomolar range.[11]
Preclinical studies suggest that PBD-based ADCs can achieve complete tumor regression in various models and may offer advantages in terms of bystander killing effect and activity against multidrug-resistant cells.[9][12] Auristatin-based ADCs, particularly those with MMAE, have also demonstrated significant bystander effects.[6] The clinical toxicity profiles of these two payload classes differ, with PBDs associated with risks of pro-inflammatory responses and myelosuppression, while auristatins are linked to adverse events such as neutropenia, peripheral neuropathy (MMAE), and ocular toxicities (MMAF).[13]
Mechanism of Action
The distinct mechanisms of action of this compound and auristatins are fundamental to their differential efficacy and toxicity profiles.
This compound (PBD Dimer): DNA Alkylation
PBD dimers exert their cytotoxic effects by binding to the minor groove of DNA and forming covalent interstrand cross-links. This process is independent of cell proliferation and ultimately triggers cell death.
Auristatins (MMAE/MMAF): Tubulin Inhibition
Auristatin-based ADCs, upon internalization and payload release, disrupt the intracellular microtubule network. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][7]
Data Presentation
In Vitro Cytotoxicity
Direct head-to-head comparisons of this compound and auristatins on the same antibody platform are limited in publicly available literature. However, data from various studies using different antibodies and cell lines illustrate the high potency of both payload classes. PBD dimers generally exhibit exceptional potency, with IC50 values often in the picomolar range.[14] Auristatins also demonstrate potent cytotoxicity, with IC50 values typically ranging from picomolar to low nanomolar concentrations.[11]
| Payload Class | Representative Payload | Target | Cell Line | IC50 (approx.) | Reference |
| PBD Dimer | PBD Dimer | CD22 | WSU-DLCL2 | pM range | [15] |
| PBD Dimer | SG3199 | - | Various | 0.15–1 nM | [14] |
| Auristatin | MMAE | CD30 | L-82 | 2 ng/mL | [16] |
| Auristatin | MMAE | - | Various | 70 pM–3.1 nM | [14] |
| Auristatin | MMAF | - | Various | 100–200 nM | [14] |
Note: The IC50 values presented are from different studies and should be interpreted with caution due to variations in experimental conditions.
In Vivo Efficacy
Preclinical xenograft models have demonstrated the potent anti-tumor activity of ADCs carrying either PBD dimer or auristatin payloads.
| Payload Class | Representative Payload | ADC Target | Xenograft Model | Key Finding | Reference |
| PBD Dimer | PBD Dimer | CD79b | WSU-DLCL2 | Greater tumor growth inhibition than MMAE-ADC. | [15] |
| PBD Dimer | SGN-CD33A | CD33 | AML models | Durable remissions and improved survival. | [12] |
| Auristatin | MMAE | CD30 | L-82 | Dose-dependent antitumor response. | [16] |
| Auristatin | GLK-33 (MMAU) | CD33 | AML models | Antitumor activity at low single doses. | [10] |
Comparative Safety and Toxicology
The safety profiles of PBD dimer and auristatin-based ADCs are distinct and payload-dependent.
| Payload Class | Common Adverse Events (Grade ≥3) | Reference |
| PBD Dimer | Pro-inflammatory responses, vascular leak syndrome, myelosuppression, elevated liver enzymes, renal toxicity (bis-imine). | [13][17] |
| Auristatin (MMAE) | Anemia, neutropenia, peripheral neuropathy. | [18] |
| Auristatin (MMAF) | Ocular toxicity. | [18] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-Based)
A common method to determine the half-maximal inhibitory concentration (IC50) of an ADC is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Detailed Methodology:
-
Cell Seeding: Plate target cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADC and a negative control ADC in complete culture medium. Remove the overnight culture medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
Xenograft models are crucial for evaluating the in vivo efficacy of ADCs.
Detailed Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude).
-
Tumor Cell Implantation: Subcutaneously implant human tumor cells expressing the target antigen into the flank of the mice.
-
Tumor Growth Monitoring: Measure tumor volume with calipers regularly until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, and different dose levels of the test ADC). Administer the ADCs intravenously according to the desired schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Conclude the study when tumors in the control group reach a specified size or at a predetermined time point.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
Both this compound and auristatins are highly effective ADC payloads with distinct mechanisms of action and clinical profiles. PBD dimers like this compound offer exceptional potency that may be advantageous for targeting tumors with low antigen expression or overcoming certain types of drug resistance. Auristatins are a well-established class of payloads with a proven track record in several approved ADCs. The choice between these payloads should be guided by the specific target, tumor biology, and the desired therapeutic index. A thorough preclinical evaluation, including head-to-head comparisons on the same antibody platform whenever feasible, is essential for selecting the optimal payload for a given ADC candidate.
References
- 1. Antibody-drug conjugates with dual payloads for combating breast tumor heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An Anti-CD22- seco-CBI-Dimer Antibody-Drug Conjugate (ADC) for the Treatment of Non-Hodgkin Lymphoma That Provides a Longer Duration of Response than Auristatin-Based ADCs in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Dual-Payload ADC for the Treatment of HER2+ Breast and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Use of Antibody-Drug Conjugates to Overcome the Drug Resistance of HER2+ Breast Cancer Caused by Tumor Heterogeneity – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 10. researchgate.net [researchgate.net]
- 11. ligandtracer.com [ligandtracer.com]
- 12. [PDF] Preclinical Antitumor Efficacy of BAY 1129980—a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody–Drug Conjugate for the Treatment of Non–Small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
- 13. An FDA oncology analysis of toxicities associated with PBD-containing antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Comparison of Pyrrolobenzodiazepine Dimer Bis-imine versus Mono-imine: DNA Interstrand Cross-linking, Cytotoxicity, Antibody-Drug Conjugate Efficacy and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
validation of Dimethyl-SGD-1882's mechanism of action in different cell lines
This guide provides a comparative analysis of Dimethyl-SGD-1882, a novel and selective inhibitor of Serine/Threonine Kinase 1 (STK1), against other known inhibitors targeting the Growth Factor Signaling Pathway (GFSP). The data presented herein validates the mechanism of action of this compound and evaluates its potency and selectivity across different cancer and normal cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development.
Overview of STK1 and the Growth Factor Signaling Pathway (GFSP)
The Growth Factor Signaling Pathway (GFSP) is a crucial cellular pathway that regulates cell proliferation, survival, and differentiation. Dysregulation of this pathway, often through the hyperactivation of key kinases like STK1, is a hallmark of many cancers. STK1, a serine/threonine kinase, acts as a critical upstream regulator in this cascade. Its inhibition presents a promising therapeutic strategy for cancers with a dependency on this pathway.
Comparative Analysis of Pyrrolobenzodiazepine (PBD) Dimer Cytotoxins: Dimethyl-SGD-1882 and Tesirine
A detailed examination of two potent payloads for antibody-drug conjugates in cancer therapy.
In the rapidly evolving landscape of targeted cancer therapies, antibody-drug conjugates (ADCs) have emerged as a powerful class of therapeutics. Central to their efficacy is the cytotoxic payload, a highly potent molecule responsible for inducing cancer cell death following targeted delivery by a monoclonal antibody. Among the most promising payloads are pyrrolobenzodiazepine (PBD) dimers, which exert their anticancer effects by crosslinking DNA. This guide provides a comprehensive comparative analysis of two key PBD dimers: Dimethyl-SGD-1882 (also known as SGD-1882) and tesirine, the latter of which releases the active warhead SG3199.
This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available preclinical data, mechanisms of action, and experimental methodologies for these two important ADC payloads.
At a Glance: Key Properties of this compound and Tesirine (SG3199)
| Feature | This compound (SGD-1882) | Tesirine (releases SG3199) |
| Chemical Class | Pyrrolobenzodiazepine (PBD) Dimer | Pyrrolobenzodiazepine (PBD) Dimer |
| Mechanism of Action | DNA minor groove cross-linking agent | DNA minor groove interstrand cross-linking agent[1] |
| Molecular Formula | C42H39N5O7[2] | C33H36N4O6 (for SG3199 warhead) |
| Molecular Weight | 725.79 g/mol [2] | 584.66 g/mol (for SG3199 warhead) |
| Associated ADC | Vadastuximab talirine (SGN-CD33A)[3][4][5] | Loncastuximab tesirine (Zynlonta®) |
Mechanism of Action: DNA Cross-linking
Both this compound and the tesirine warhead, SG3199, are highly potent DNA alkylating agents.[6] They function by binding to the minor groove of DNA and forming covalent cross-links between DNA strands. This action prevents DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[7] The ability of PBD dimers to form these adducts without significantly distorting the DNA helix makes them particularly effective, as they can evade cellular DNA repair mechanisms.
dot digraph "PBD Dimer Mechanism of Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Action of PBD Dimers", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853", arrowhead=vee];
ADC [label="Antibody-Drug Conjugate (ADC)\n with PBD Dimer Payload", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TumorCell [label="Tumor Cell with\n Target Antigen"]; Internalization [label="Internalization into Tumor Cell"]; Lysosome [label="Trafficking to Lysosome"]; PayloadRelease [label="Cleavage of Linker and\n Release of PBD Dimer Payload", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Translocation to Nucleus"]; DNABinding [label="Binding to Minor Groove of DNA"]; Crosslinking [label="Formation of DNA\n Interstrand Cross-links", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest"]; Apoptosis [label="Apoptosis (Cell Death)"];
ADC -> TumorCell [label="1. Binding"]; TumorCell -> Internalization [label="2. Endocytosis"]; Internalization -> Lysosome; Lysosome -> PayloadRelease [label="3. Enzymatic Cleavage"]; PayloadRelease -> Nucleus; Nucleus -> DNABinding [label="4. Target Engagement"]; DNABinding -> Crosslinking; Crosslinking -> CellCycleArrest; CellCycleArrest -> Apoptosis; } PBD Dimer Mechanism of Action
Preclinical Performance: A Comparative Look
In Vitro Cytotoxicity
The potency of a cytotoxic payload is a critical determinant of an ADC's overall effectiveness. This is typically measured by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) in cancer cell lines.
Tesirine's payload, SG3199 , has demonstrated potent cytotoxicity across a wide range of human cancer cell lines. In a panel of 38 cell lines, SG3199 exhibited a mean GI50 of 151.5 pM, with values ranging from 0.79 pM to 1.05 nM.[1]
For This compound , specific IC50 values for the standalone payload are not widely published. However, the ADC vadastuximab talirine (SGN-CD33A) , which utilizes SGD-1882, was shown to be highly active against all 12 acute myeloid leukemia (AML) cell lines tested, with a mean IC50 of 22 ng/mL.[8] It is important to note that the potency of an ADC is influenced by factors such as antigen expression and internalization rates, in addition to the intrinsic potency of the payload.
| ADC | Payload | Cancer Type | In Vitro Potency |
| Loncastuximab tesirine | SG3199 | B-cell Lymphoma | - |
| Vadastuximab talirine (SGN-CD33A) | This compound (SGD-1882) | Acute Myeloid Leukemia (AML) | Mean IC50: 22 ng/mL in 12 AML cell lines[8] |
| Free Payload Data | |||
| SG3199 | - | Various | Mean GI50: 151.5 pM in 38 cell lines[1] |
| This compound (SGD-1882) | - | - | Data not available |
In Vivo Efficacy
Preclinical in vivo studies in animal models provide crucial information about an ADC's anti-tumor activity and tolerability.
Loncastuximab tesirine has demonstrated significant anti-tumor activity in preclinical models of B-cell malignancies.
The ADC containing This compound , vadastuximab talirine (SGN-CD33A) , has shown potent and durable anti-tumor activity in multiple preclinical AML models, including those resistant to other anti-leukemic agents.[9]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized workflows for key assays used in the preclinical evaluation of ADCs like those containing this compound and tesirine.
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the concentration of the ADC or payload required to inhibit the growth of cancer cells by 50% (IC50 or GI50).
dot digraph "In Vitro Cytotoxicity Assay Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Workflow for In Vitro Cytotoxicity Assay", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853", arrowhead=vee];
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed [label="Seed cancer cells in\n 96-well plates"]; incubate1 [label="Incubate for 24 hours"]; treat [label="Treat cells with serial dilutions\n of ADC or payload"]; incubate2 [label="Incubate for 72-120 hours"]; add_reagent [label="Add viability reagent\n (e.g., MTT, CellTiter-Glo®)"]; read [label="Measure absorbance\n or luminescence"]; analyze [label="Calculate IC50/GI50 values"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> seed; seed -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> add_reagent; add_reagent -> read; read -> analyze; analyze -> end; } In Vitro Cytotoxicity Assay Workflow
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the ADC or the free payload.
-
Incubation: The plates are incubated for a period of 3 to 5 days to allow the cytotoxic effects to manifest.
-
Viability Assessment: A cell viability reagent (e.g., MTT, which measures metabolic activity, or CellTiter-Glo®, which measures ATP levels) is added to each well.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Analysis: The data is normalized to untreated controls, and dose-response curves are generated to determine the IC50 or GI50 values.
In Vivo Xenograft Model
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the standard for evaluating the in vivo efficacy of ADCs.
dot digraph "In Vivo Xenograft Model Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Workflow for In Vivo Xenograft Studies", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853", arrowhead=vee];
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; implant [label="Implant human tumor cells\n subcutaneously into\n immunodeficient mice"]; tumor_growth [label="Allow tumors to reach\n a specified volume"]; randomize [label="Randomize mice into\n treatment and control groups"]; treat [label="Administer ADC, control antibody,\n or vehicle intravenously"]; monitor [label="Monitor tumor volume\n and body weight regularly"]; endpoint [label="Continue until tumors reach\n a predetermined endpoint size\n or study duration is complete"]; analyze [label="Analyze tumor growth inhibition\n and tolerability"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> implant; implant -> tumor_growth; tumor_growth -> randomize; randomize -> treat; treat -> monitor; monitor -> endpoint; endpoint -> analyze; analyze -> end; } In Vivo Xenograft Model Workflow
Methodology:
-
Tumor Implantation: Human cancer cells are injected subcutaneously into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into different treatment groups and receive intravenous injections of the ADC, a control antibody, or a vehicle solution.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration.
-
Analysis: The anti-tumor activity is evaluated by comparing the tumor growth in the treated groups to the control group.
Conclusion
Both this compound and tesirine (via its active payload SG3199) represent highly potent pyrrolobenzodiazepine dimer payloads that have been successfully incorporated into antibody-drug conjugates for the treatment of cancer. While a direct, comprehensive comparison of their preclinical performance is challenging due to the availability of public data, the information available for the respective ADCs, vadastuximab talirine and loncastuximab tesirine, demonstrates their significant anti-tumor potential. The choice of payload for a given ADC is a complex decision that depends on various factors, including the target antigen, the linker chemistry, and the specific cancer indication. Further research and the publication of more direct comparative studies will be invaluable to the scientific community in optimizing the design of the next generation of life-saving antibody-drug conjugates.
References
- 1. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGD-1882 - tcsc7766 - Taiclone [taiclone.com]
- 3. adcreview.com [adcreview.com]
- 4. Vadastuximab Talirine Overview - Creative Biolabs [creativebiolabs.net]
- 5. Vadastuximab talirine - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A phase 1 trial of vadastuximab talirine as monotherapy in patients with CD33-positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fiercebiotech.com [fiercebiotech.com]
A Head-to-Head Comparison of Pyrrolobenzodiazepine (PBD) Dimer-Based Antibody-Drug Conjugates: Talirine (SGD-1882) vs. Tesirine (SG3199)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antibody-drug conjugates (ADCs), pyrrolobenzodiazepine (PBD) dimers have emerged as a class of exceptionally potent cytotoxic payloads. Their unique mechanism of action, involving the cross-linking of DNA in the minor groove, has led to the development of several promising ADCs for cancer therapy. This guide provides a detailed head-to-head comparison of two prominent PBD dimer-based linker-payload systems: talirine, which utilizes the warhead Dimethyl-SGD-1882 (also known as SGD-1882), and tesirine, which carries the SG3199 warhead.
It is crucial to clarify a common point of confusion: "talirine" refers to the entire linker-payload construct, where SGD-1882 is the cytotoxic agent. Therefore, a direct comparison between "this compound" and "talirine" is inaccurate. A more scientifically relevant comparison is between the talirine (SGD-1882) and tesirine (SG3199) platforms.
Mechanism of Action: DNA Cross-linking by PBD Dimers
PBD dimer-based ADCs function through a targeted delivery mechanism. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized by the cell. Inside the cell, the linker is cleaved, releasing the potent PBD dimer payload. The PBD dimer then traffics to the nucleus and binds to the minor groove of the DNA, forming a covalent cross-link between the two DNA strands. This DNA damage is difficult for the cell to repair, leading to cell cycle arrest and ultimately, apoptosis.[1][2][3]
Mechanism of action of PBD dimer-based ADCs.
Preclinical Performance: A Comparative Overview
Direct head-to-head preclinical studies comparing talirine- and tesirine-based ADCs are limited. The following tables summarize available in vitro and in vivo data for representative ADCs from each class: vadastuximab talirine (SGN-CD33A) and loncastuximab tesirine. It is important to note that these ADCs target different antigens and have been evaluated in different cancer models, which precludes a direct comparison of efficacy.
In Vitro Cytotoxicity
| ADC Platform | Representative ADC | Target Antigen | Cancer Type | Cell Line(s) | Reported IC50 | Citation(s) |
| Talirine (SGD-1882) | Vadastuximab Talirine (SGN-CD33A) | CD33 | Acute Myeloid Leukemia (AML) | Various AML cell lines | Potent activity reported, specific IC50 values vary across studies. More potent than gemtuzumab ozogamicin. | [4] |
| Tesirine (SG3199) | Loncastuximab Tesirine | CD19 | B-cell Lymphoma | Panel of 48 B-cell lymphoma lines | Median IC50 of 4.1 pM | [5][6] |
In Vivo Efficacy in Xenograft Models
| ADC Platform | Representative ADC | Cancer Model | Dosing Regimen | Key Findings | Citation(s) |
| Talirine (SGD-1882) | Vadastuximab Talirine (SGN-CD33A) | AML xenografts | Not specified in detail in readily available sources | Showed potent antileukemic activity in xenotransplantation studies. | [4] |
| Tesirine (SG3199) | Loncastuximab Tesirine | Diffuse Large B-cell Lymphoma (DLBCL) xenografts | Not specified in detail in readily available sources | Demonstrated significant antitumor activity in vivo. | [7] |
Clinical Snapshot
Vadastuximab talirine's development was discontinued due to a higher rate of deaths from fatal infections in a Phase III trial.[8] Loncastuximab tesirine, on the other hand, has received regulatory approval for the treatment of relapsed or refractory diffuse large B-cell lymphoma.[9][10]
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of an ADC.
a. Cell Plating:
-
Harvest and count cancer cells (e.g., AML cell lines for a CD33-targeting ADC).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.
b. ADC Treatment:
-
Prepare a serial dilution of the ADC and a relevant isotype control ADC in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only as a blank and wells with untreated cells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
c. MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
d. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.[2][11][12]
Workflow for an in vitro cytotoxicity (MTT) assay.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of an ADC in a mouse xenograft model.
a. Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 x 10^6 cells in 100-200 µL of a mixture of medium and Matrigel) into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Monitor the mice regularly for tumor growth.
b. Animal Randomization and Dosing:
-
Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and different dose levels of the therapeutic ADC).
-
Administer the ADCs intravenously (i.v.) via the tail vein according to the planned dosing schedule (e.g., a single dose or multiple doses).
c. Monitoring and Data Collection:
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
At the end of the study (when tumors in the control group reach a maximum allowed size or after a predefined period), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
d. Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.[13][14][15][16]
DNA Cross-linking Assay (Alkaline Comet Assay)
The comet assay is a sensitive method to detect DNA damage, including interstrand cross-links, at the single-cell level.
a. Cell Treatment and Sample Preparation:
-
Treat the cancer cells with the ADC or the free PBD payload for a defined period.
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.
b. Embedding Cells in Agarose:
-
Mix the cell suspension with low-melting-point agarose at 37°C.
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Allow the agarose to solidify at 4°C.
c. Cell Lysis:
-
Remove the coverslip and immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
d. Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. DNA with strand breaks will migrate towards the anode, forming a "comet tail," while cross-linked DNA will migrate more slowly.
e. Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and neutralize them with a neutralization buffer (e.g., Tris-HCl, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).
f. Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage by measuring the length and intensity of the comet tails using specialized image analysis software. A decrease in tail moment compared to a positive control (e.g., radiation-induced damage) indicates the presence of DNA cross-links.[17][18][19][20]
References
- 1. Fractionated Dosing Improves Preclinical Therapeutic Index of Pyrrolobenzodiazepine-Containing Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. A phase 1 trial of vadastuximab talirine as monotherapy in patients with CD33-positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CD19-positive lymphomas with the antibody-drug conjugate loncastuximab tesirine: preclinical evidence of activity as a single agent and in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The antibody-drug conjugate loncastuximab tesirine for the treatment of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vadastuximab talirine - Wikipedia [en.wikipedia.org]
- 9. Loncastuximab tesirine for diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. neb.com [neb.com]
- 19. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay | MDPI [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Dimethyl-SGD-1882
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of Dimethyl-SGD-1882, a novel investigational compound. The cross-validation of these methods is a critical step in drug development, ensuring data integrity, accuracy, and consistency across different analytical platforms. This document outlines the experimental protocols, presents comparative performance data, and illustrates the validation workflow to aid researchers in selecting the appropriate method for their specific applications.
Introduction to Analytical Method Cross-Validation
Analytical method cross-validation is the process of formally comparing the results from two or more distinct analytical methods to ensure they provide equivalent quantitative data. This is crucial when methods are updated, transferred between laboratories, or when different techniques are used throughout the lifecycle of a drug product, from discovery to quality control. This guide compares High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS/MS) for the analysis of this compound in a plasma matrix.
Comparative Data Summary
The performance of the HPLC-UV and UHPLC-MS/MS methods for the quantification of this compound was evaluated based on key validation parameters. The results are summarized in the table below, demonstrating the relative strengths of each technique.
| Validation Parameter | HPLC-UV | UHPLC-MS/MS | Acceptance Criteria |
| Linearity (r²) | 0.9985 | >0.9999 | ≥ 0.995 |
| Range | 10 - 2000 ng/mL | 0.1 - 500 ng/mL | Relevant to expected concentrations |
| Accuracy (% Bias) | -4.5% to +3.8% | -2.1% to +1.5% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | ≤ 8.9% | ≤ 4.2% | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.1 ng/mL | Sufficiently low for intended use |
| Selectivity | Moderate | High (No interference observed) | No significant interfering peaks |
| Matrix Effect | Not Assessed | 95% - 103% | Within 85% - 115% |
| Run Time | 12 minutes | 3 minutes | As short as practical |
Experimental Protocols
Detailed methodologies for the cross-validation experiments are provided below.
-
Stock Solution: A primary stock solution of this compound was prepared in DMSO at 1 mg/mL.
-
Spiking Solutions: Working solutions were prepared by serially diluting the stock solution in a 50:50 acetonitrile:water mixture.
-
Calibration Standards & Quality Controls (QCs): Blank plasma was spiked with the working solutions to create calibration standards and QC samples at low, medium, and high concentrations.
-
Protein Precipitation: To 100 µL of plasma sample, 300 µL of acetonitrile containing an internal standard was added.
-
Extraction: The mixture was vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes.
-
Final Sample: The supernatant was transferred to an autosampler vial for injection.
-
System: Agilent 1260 Infinity II HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
System: Sciex Triple Quad 6500+ with an ExionLC AD UHPLC
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 2 minutes, hold for 0.5 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion (Specific m/z values)
-
Internal Standard: Precursor Ion > Product Ion (Specific m/z values)
-
Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of the cross-validation process and a hypothetical signaling pathway involving this compound.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Hypothetical signaling pathway inhibited by this compound.
Conclusion and Recommendations
Both HPLC-UV and UHPLC-MS/MS methods demonstrated acceptable performance for the quantification of this compound.
-
The UHPLC-MS/MS method is superior in terms of sensitivity (100-fold lower LOQ), selectivity, and speed. It is the recommended method for pharmacokinetic studies or any application requiring the measurement of low concentrations of the analyte in a complex biological matrix.
-
The HPLC-UV method , while less sensitive, is robust, cost-effective, and widely available. It is suitable for the analysis of bulk drug substances, formulation development, and quality control applications where higher concentrations are expected and the matrix is less complex.
The choice of method should be guided by the specific requirements of the study, including the expected concentration range, sample matrix, and available instrumentation. The data presented herein confirms that results can be reliably correlated between these two methods within their respective validated ranges.
Benchmarking Dimethyl-SGD-1882: A Comparative Guide to DNA Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dimethyl-SGD-1882, a member of the pyrrolobenzodiazepine (PBD) dimer family of DNA alkylating agents, against other prominent compounds in its class and traditional alkylating agents. PBD dimers are a class of highly potent cytotoxic agents that bind to the minor groove of DNA and form covalent cross-links, leading to cell death.[1][2] Due to their exceptional potency, PBD dimers like this compound are increasingly utilized as payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxicity of DNA alkylating agents is a key indicator of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for representative PBD dimers and traditional alkylating agents across various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Agent | Class | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| SJG-136 | PBD Dimer | HCT-116 | Colon Cancer | 0.1 - 0.3 | [3] |
| HT-29 | Colon Cancer | 0.1 - 0.3 | [3] | ||
| SW620 | Colon Cancer | 0.1 - 0.3 | [3] | ||
| A2780 | Ovarian Cancer | - | [3] | ||
| A549 | Lung Cancer | 1.0 - 14.0 | [4] | ||
| NCI-H522 | Lung Cancer | - | |||
| HL-60 | Leukemia | - | |||
| Molt-4 | Leukemia | - | |||
| SG3199 | PBD Dimer | Various | Hematological | Mean: 0.03176 | |
| Various | Solid Tumors | Mean: 0.24836 | |||
| Cisplatin | Platinum-based | A2780 | Ovarian Cancer | ~2,000 | |
| Melphalan | Nitrogen Mustard | Various | Multiple Myeloma | ~1,000 - 10,000 | |
| Temozolomide | Triazene | U87 MG | Glioblastoma | ~50,000 |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to evaluate the performance of DNA alkylating agents.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the DNA alkylating agent (e.g., this compound, SJG-136, cisplatin) and incubate for a predetermined period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against drug concentration.
DNA Interstrand Cross-linking Assay (Alkaline Comet Assay)
This assay detects DNA interstrand cross-links, a hallmark of PBD dimer activity.
Protocol:
-
Cell Treatment and Embedding: Treat cells with the DNA alkylating agent. After treatment, embed the cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt solution containing detergents to remove membranes and proteins, leaving behind the nuclear DNA.
-
Irradiation (Optional but Recommended): To enhance the detection of cross-links, irradiate the slides with a low dose of X-rays to introduce a known number of single-strand breaks.
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis. DNA with cross-links will migrate slower than DNA without.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the amount of DNA in the "comet tail" relative to the "head." A decrease in tail moment compared to irradiated controls indicates the presence of interstrand cross-links.[1]
Cell Cycle Analysis (Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the DNA alkylating agent for a specific duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Cells in G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have DNA content between 2N and 4N. A G2/M arrest is a characteristic cellular response to PBD dimer-induced DNA damage.
Mandatory Visualization
Mechanism of Action: PBD Dimer-Induced DNA Damage and Cell Cycle Arrest
The following diagram illustrates the mechanism by which PBD dimers, such as this compound, induce DNA damage and subsequent cell cycle arrest.
Caption: PBD dimers induce DNA cross-links, activating the DNA damage response pathway and leading to G2/M cell cycle arrest and apoptosis.
Experimental Workflow: Comparative Cytotoxicity Assessment
This diagram outlines the typical workflow for comparing the cytotoxicity of different DNA alkylating agents.
Caption: A streamlined workflow for determining and comparing the cytotoxic potency of DNA alkylating agents using the MTT assay.
Logical Relationship: DNA Alkylating Agent Classes
This diagram shows the classification of the discussed DNA alkylating agents.
Caption: Hierarchical classification of DNA alkylating agents, highlighting the position of PBD dimers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Proper Disposal of Dimethyl-SGD-1882: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Dimethyl-SGD-1882, a potent DNA alkylating agent. Due to its cytotoxic nature, this compound requires careful handling and disposal to mitigate risks to personnel and the environment.
Core Principle: Treat as Hazardous Cytotoxic Waste
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be segregated and disposed of as hazardous chemical waste. Incineration by a licensed hazardous waste disposal contractor is the preferred method of disposal for cytotoxic compounds.[5]
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial to prevent accidental exposure and ensure proper disposal.
-
Solid Waste:
-
Collect all contaminated solid materials in a designated, leak-proof, and puncture-resistant hazardous waste container.
-
This includes personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, as well as disposable labware like pipette tips, tubes, and flasks.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-resistant, and leak-proof hazardous waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
Container Labeling
Accurate and clear labeling of waste containers is mandatory for safety and regulatory compliance.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS Number: 3026416-27-0.[1][2][6]
-
Indicate the major components and their approximate percentages if it is a mixed waste stream.
-
Include the accumulation start date and the name of the principal investigator or laboratory contact.
Storage of Hazardous Waste
Proper storage of hazardous waste is essential to prevent spills and accidental exposure.
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure containers are kept closed except when adding waste.
-
Store in secondary containment to prevent spills from reaching the environment.
-
Do not store waste for longer than the time limits specified by your institution and regulatory agencies.
Disposal Procedure
The final disposal of this compound waste must be handled by trained professionals.
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[7]
-
The recommended disposal method is high-temperature incineration by a licensed hazardous waste management company.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | This compound (Dimethyl-PBD dimer) | [1][2] |
| CAS Number | 3026416-27-0 | [2][6] |
| Molecular Formula | C44H43N5O7 | [1] |
| Molecular Weight | 753.84 g/mol | [1] |
| Primary Hazard | Cytotoxic, DNA Alkylating Agent | [1][2][4] |
| Recommended Disposal | Incineration via Hazardous Waste Vendor | [5] |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Logical Relationship of Safety and Disposal Steps
The following diagram outlines the logical dependencies for ensuring safe handling and disposal.
Caption: Logical steps for handling and disposing of hazardous chemicals.
Disclaimer: This information is provided as a general guide and is not a substitute for a formal Safety Data Sheet or the guidance of your institution's Environmental Health and Safety department. Always prioritize institutional and regulatory requirements.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound (Dimethyl-PBD dimer) | ADC毒素分子 | MCE [medchemexpress.cn]
- 3. targetmol.cn [targetmol.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C44H43N5O7 | CID 145712366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Essential Safety and Operational Guide for Handling Dimethyl-SGD-1882
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and operational guidance for the handling and disposal of Dimethyl-SGD-1882, a highly potent DNA alkylating agent utilized as an antibody-drug conjugate (ADC) cytotoxin. Adherence to these procedures is mandatory to ensure personnel safety and mitigate risks associated with this compound.
Immediate Safety Information: Personal Protective Equipment (PPE)
Given the highly cytotoxic nature of this compound, a pyrrolobenzodiazepine (PBD) dimer, stringent PPE protocols are required at all times. PBD dimers are significantly more potent than many systemic chemotherapeutic drugs[1]. The primary routes of occupational exposure to cytotoxic drugs include skin contact, inhalation of aerosols or particles, and accidental ingestion[2].
Required PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes of liquid or fine particles. |
| Respiratory Protection | A fit-tested N95 respirator or higher. | Required when handling the powdered form of the compound or when there is a risk of aerosol generation. |
Note: All PPE should be donned before entering the designated handling area and doffed in a manner that prevents self-contamination before exiting.
Operational Plan: Handling and Storage
All procedures involving this compound must be conducted in a designated controlled area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment isolator (glove box), to minimize exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area is clean and decontaminated. All necessary materials and equipment should be placed within the containment unit.
-
Weighing: If weighing the powdered form, use a balance inside the containment unit. Utilize a plastic-backed absorbent pad to line the work surface.
-
Reconstitution: When preparing solutions, use a closed system transfer device (CSTD) if available. If not, use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection. Point needles away from the body.
-
Transport: When moving the compound, even in solution, it must be in a sealed, labeled, and shatter-proof secondary container.
-
Decontamination: After each procedure, decontaminate all surfaces within the containment unit with an appropriate agent (e.g., 2% sodium hypochlorite solution followed by a neutralizing agent like sodium thiosulfate, and then water). All disposable materials used in the process are to be treated as cytotoxic waste.
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials. Recommended storage for the powder is at -20°C for up to 3 years[3].
Disposal Plan
All waste generated from handling this compound is considered cytotoxic and must be disposed of according to institutional and local regulations for hazardous waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Procedure |
| Sharps | Puncture-resistant, leak-proof sharps container labeled "Cytotoxic Waste". | Needles, syringes, and other sharp objects contaminated with this compound. |
| Solid Waste | Leak-proof, sealable plastic bags or containers labeled "Cytotoxic Waste". | Gloves, gowns, bench paper, and other contaminated disposable materials. These should be double-bagged[4]. |
| Liquid Waste | Designated, sealed, and labeled hazardous waste container. | Unused solutions or contaminated liquids. Do not pour down the drain. |
Quantitative Data
While a specific, official Safety Data Sheet for this compound is not publicly available, the following data for the compound and related PBD dimers provide context for its high potency.
| Property | Value | Source |
| Chemical Formula | C44H47N5O8 | TargetMol[3] |
| Molecular Weight | 753.84 g/mol | TargetMol[3] |
| In Vitro Cytotoxicity (GI50) of SG3199 (a related PBD dimer) | Mean: 151.5 pM (in a panel of 38 human cancer cell lines) | PMC[5] |
| In Vitro Cytotoxicity (IC50) of SJG-136 (a related PBD dimer) | 0.1 - 0.3 nM (in sensitive colon cancer cell lines) | PubMed[6] |
IC50 (Inhibitory Concentration 50) and GI50 (Growth Inhibition 50) are measures of the concentration of a drug that is required for 50% inhibition in vitro. The picomolar to nanomolar range indicates extreme potency.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for determining the cytotoxic effects of this compound on a cancer cell line using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: a. Harvest and count the cells. b. Dilute the cells to the desired seeding density (e.g., 1,000-10,000 cells/well) in complete culture medium. c. Add 100 µL of the cell suspension to each well of a 96-well plate. d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. c. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include untreated control wells containing medium only. d. Incubate the plate for a predetermined exposure time (e.g., 72-144 hours) at 37°C and 5% CO2.
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. d. Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: a. Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the absorbance of the blank (medium only) wells from the readings of the other wells.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. b. Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve. c. Determine the IC50 value from the dose-response curve.
Visualizations
Caption: Workflow for handling this compound with integrated safety measures.
Caption: Mechanism of action pathway for PBD dimers leading to apoptosis.
References
- 1. adcreview.com [adcreview.com]
- 2. kingstonhsc.ca [kingstonhsc.ca]
- 3. This compound | TargetMol [targetmol.com]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
